molecular formula C27H44O3 B2407187 Paricalcitol-D6

Paricalcitol-D6

Numéro de catalogue: B2407187
Poids moléculaire: 422.7 g/mol
Clé InChI: BPKAHTKRCLCHEA-OYAGBYDGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Paricalcitol-D6 is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-OYAGBYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Paricalcitol-D6 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol-D6 is the deuterated form of Paricalcitol, a synthetic and biologically active vitamin D2 analog. In research, particularly in the fields of pharmacokinetics and bioanalytical chemistry, this compound serves as an indispensable tool. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of Paricalcitol in biological matrices. This technical guide provides an in-depth overview of this compound, its primary use in research, detailed experimental protocols, and the underlying signaling pathways of its non-deuterated counterpart, Paricalcitol.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages, including sample preparation, injection volume, and ionization efficiency. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. By normalizing the analyte's response to the IS's response, these variations can be compensated for, leading to more accurate and precise measurements.

Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS-based bioanalysis.[1][2] The substitution of hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to the analyte but has a higher molecular weight. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography.[2] This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of analytical error.[1]

Primary Use in Research: Bioanalytical Quantification of Paricalcitol

The principal application of this compound is in pharmacokinetic studies of Paricalcitol. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids like plasma is critical for establishing dosing regimens and ensuring safety and efficacy.

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Paricalcitol in human plasma, utilizing this compound as the internal standard.[3] This method allows for the reliable determination of Paricalcitol concentrations, even at very low levels (picograms per milliliter).

Data Presentation: Performance of a Validated LC-MS/MS Method

The following tables summarize the quantitative performance data from a validated LC-MS/MS method for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Table 1: Calibration Curve Linearity

ParameterValue
Concentration Range10–500 pg/mL
Regression Equationy = (1.25 ± 0.08)x + (0.001 ± 0.0001)
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision

Concentration (pg/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
10 (LLOQ)9.898.611.2102.4
30 (LQC)7.5102.18.9101.5
150 (MQC)6.999.87.8100.9
400 (HQC)5.4101.36.599.2

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation

Experimental Protocols

Detailed Methodology for Paricalcitol Quantification in Human Plasma

This protocol is based on a validated LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 2.5 mL of a mixture of ethyl acetate and n-hexane (90:10, v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 µm.

  • Mobile Phase: Isocratic mixture of methanol and water (85:15, v/v) containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Run Time: 6.0 minutes.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paricalcitol: m/z 417.3 → 135.1

    • This compound: m/z 423.3 → 138.1

  • Ion Source Parameters:

    • Ion Spray Voltage: 5500 V

    • Temperature: 550°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 20 psi

    • Collision Gas (CAD): 6 psi

Mandatory Visualizations

Signaling Pathway of Paricalcitol

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This binding initiates a cascade of events leading to the regulation of gene expression.

Paricalcitol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) (Cytoplasm) Paricalcitol->VDR Binds VDR_Paricalcitol VDR-Paricalcitol Complex RXR Retinoid X Receptor (RXR) (Nucleus) Heterodimer VDR-Paricalcitol-RXR Heterodimer VDR_Paricalcitol->Heterodimer Translocates to Nucleus and binds RXR VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., PTH suppression) Gene_Transcription->Biological_Effects Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Paricalcitol signaling pathway.

Experimental Workflow for Bioanalytical Assay

The following diagram illustrates a typical workflow for the quantitative analysis of Paricalcitol in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Human Plasma) Add_IS 2. Addition of Internal Standard (this compound) Sample_Collection->Add_IS Sample_Prep 3. Sample Preparation (e.g., Liquid-Liquid Extraction) Add_IS->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Analyte/IS Ratio vs. Conc.) Data_Processing->Quantification Results 7. Results (Pharmacokinetic Parameters) Quantification->Results

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the study of Paricalcitol. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Paricalcitol in biological samples, which is fundamental for robust pharmacokinetic and bioanalytical studies. The detailed methodologies and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the scientific community.

References

Paricalcitol-D6 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of a key Vitamin D receptor agonist.

This technical guide provides a comprehensive overview of Paricalcitol-D6, a deuterated analog of the synthetic vitamin D receptor (VDR) agonist, Paricalcitol. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical structure, molecular weight, and mechanism of action. Furthermore, it offers detailed experimental protocols for the investigation of its biological activity and presents key quantitative data in a structured format.

Chemical Structure and Molecular Properties

This compound is a synthetic analog of calcitriol, the active form of vitamin D, with modifications to the side chain and the A-ring. The "D6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, a modification typically used in pharmacokinetic studies to differentiate the administered drug from its endogenous or non-deuterated counterparts.

The chemical structure of Paricalcitol is characterized by the absence of the exocyclic methylene group at C19, a feature of the "19-nor" structure. This modification, along with alterations in the side chain, contributes to its selective activation of the Vitamin D receptor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₈D₆O₃[1][2]
Molecular Weight 422.67 g/mol [2]
Computed Molecular Weight 422.7 g/mol [3]
Synonyms (1α,3β,7E,22E)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol-d6; 19-Nor-1,25-dihydroxyvitamin D2-d6; Zemplar-d6[4]

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Mechanism of Action: Vitamin D Receptor Signaling

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation. The activation of the VDR by Paricalcitol initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, leading to the upregulation or downregulation of gene expression. A primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion by the parathyroid glands.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Forms complex with RXR RXR RXR RXR->VDR_RXR_complex VDRE VDRE (on DNA) VDR_RXR_complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., PTH suppression) Gene_Transcription->Biological_Response Leads to VDR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Prepare_Reagents Prepare Reagents: - Recombinant VDR - Radiolabeled Ligand ([³H]-Calcitriol) - Test Compound (this compound) - Unlabeled Calcitriol Serial_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilutions Incubate Incubate VDR with Radiolabeled Ligand and Test Compound or Unlabeled Calcitriol Serial_Dilutions->Incubate Separate_Bound_Unbound Separate Bound from Unbound Ligand (e.g., Hydroxylapatite precipitation) Incubate->Separate_Bound_Unbound Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate_Bound_Unbound->Measure_Radioactivity Data_Analysis Calculate Specific Binding and Determine IC₅₀ Measure_Radioactivity->Data_Analysis

References

Synthesis and Isotopic Labeling of Paricalcitol-D6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paricalcitol-D6, a crucial internal standard for the quantitative analysis of the active pharmaceutical ingredient, Paricalcitol. The document details the probable synthetic pathways, experimental protocols, and the mechanism of action of Paricalcitol. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction to Paricalcitol

Paricalcitol, chemically known as 19-nor-1α,25-dihydroxyvitamin D2, is a synthetic analog of calcitriol, the active form of vitamin D.[1] It is distinguished from the endogenous hormone by the absence of the exocyclic methylene group at position C19 and the presence of a vitamin D2 side chain.[2] Paricalcitol is a selective vitamin D receptor (VDR) activator used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] It effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1]

Stable isotope-labeled internal standards are essential for accurate quantification of drugs in biological matrices by mass spectrometry. This compound, with six deuterium atoms, is the preferred internal standard for bioanalytical assays of Paricalcitol due to its similar chemical and physical properties and its distinct mass, allowing for precise measurement.

Synthesis of Paricalcitol and Isotopic Labeling Strategy

The total synthesis of Paricalcitol is a multi-step process that has been approached through various convergent strategies. A common approach involves the synthesis of two key fragments: an A-ring synthon and a C/D-ring synthon (the Windaus-Grundmann ketone) with the appropriate side chain, which are then coupled, typically via a Wittig-Horner reaction.

The isotopic labeling to produce this compound is strategically introduced in the final steps of the side-chain synthesis. The most plausible and widely employed method for introducing deuterium at the terminal end of the vitamin D side chain is through the use of a deuterated Grignard reagent.

Proposed Synthesis of the Deuterated Side-Chain Precursor

The synthesis of the this compound side chain likely begins with a suitable ester precursor. This precursor is then reacted with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr), to introduce two -CD₃ groups at the C25 position.

Key Reaction:

  • Starting Material: An appropriate ester, such as a methyl ester of a C22 carboxylic acid derivative of the vitamin D side chain.

  • Reagent: Methyl-d3-magnesium bromide (CD₃MgBr). This reagent provides the source of the deuterium atoms.

  • Reaction: The Grignard reagent attacks the ester carbonyl group twice, resulting in the formation of a tertiary alcohol with two deuterated methyl groups.

This approach ensures high isotopic incorporation at a late stage of the synthesis, which is economically advantageous.

General Synthetic Scheme for Paricalcitol

The overall synthesis of Paricalcitol typically involves the following key transformations, though various protecting group strategies and coupling methods exist:

  • Preparation of the C/D-Ring Ketone: This fragment, containing the fused ring system and the precursor to the side chain, is often derived from vitamin D2 or other steroid starting materials through oxidative cleavage and further modifications.

  • Preparation of the A-Ring Phosphine Oxide: This synthon contains the 1α- and 3β-hydroxyl groups, often in a protected form.

  • Wittig-Horner Coupling: The A-ring phosphine oxide is coupled with the C/D-ring ketone to form the complete carbon skeleton of the 19-nor-vitamin D analog.

  • Deprotection: Removal of the protecting groups from the hydroxyl functions yields the final Paricalcitol molecule.

The synthesis of this compound would follow a similar pathway, with the modification being the use of a deuterated C/D-ring ketone precursor.

Experimental Protocols

Synthesis of the Deuterated C/D-Ring Ketone with Side Chain

This multi-step synthesis would begin with a known intermediate that is then elaborated to the deuterated side chain.

Step 1: Grignard Reaction with Deuterated Methylmagnesium Bromide

  • Reaction Setup: A solution of the appropriate side-chain ester precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Grignard Reagent: The solution is cooled to 0°C. A solution of methyl-d3-magnesium bromide (CD₃MgBr) in a suitable solvent is added dropwise via a syringe or an addition funnel.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the deuterated tertiary alcohol.

Step 2: Elaboration to the C/D-Ring Ketone

The resulting deuterated side-chain fragment is then carried through a series of standard organic transformations to yield the final C/D-ring ketone, ready for coupling with the A-ring synthon. These steps may include protection of the tertiary alcohol, oxidative cleavage of other functional groups, and subsequent functional group manipulations.

Wittig-Horner Coupling and Deprotection
  • Generation of the Ylide: The A-ring phosphine oxide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to generate the corresponding ylide.

  • Coupling Reaction: A solution of the deuterated C/D-ring ketone in anhydrous THF is added to the ylide solution at -78°C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the protected this compound.

  • Deprotection: The protecting groups on the hydroxyl functions are removed using appropriate conditions (e.g., a fluoride source like TBAF for silyl ethers or acidic/basic hydrolysis for other protecting groups).

  • Final Purification: The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are based on typical yields for analogous reactions in the synthesis of Paricalcitol and related vitamin D analogs.

Table 1: Expected Reaction Yields and Purity

StepReactionExpected Yield (%)Expected Purity (%)
1Grignard Reaction with CD₃MgBr75 - 90>95
2Wittig-Horner Coupling60 - 80>90
3Deprotection and HPLC Purification70 - 90>99
Overall - 30 - 60 >99

Table 2: Expected Analytical Characterization Data for this compound

AnalysisParameterExpected Value
Mass Spectrometry Molecular Weight~422.67 g/mol
High-Resolution MS (m/z)[M+H]⁺, [M+Na]⁺ consistent with C₂₇H₃₈D₆O₃
Isotopic Purity Deuterium Incorporation>99% D6
NMR Spectroscopy ¹H NMRAbsence of signals for the two C25-methyl groups.
²H NMRPresence of signals corresponding to the -CD₃ groups.
¹³C NMRShift in the signals for C25 and the attached methyl carbons due to the isotope effect.
HPLC Purity>99% (by peak area)

Visualization of Key Pathways and Workflows

Paricalcitol Mechanism of Action Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor. This interaction leads to the regulation of gene expression, ultimately suppressing PTH synthesis and secretion.

Paricalcitol_Mechanism_of_Action Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) (inactive) Paricalcitol->VDR Binds to VDR_active Activated VDR-Paricalcitol Complex RXR Retinoid X Receptor (RXR) VDR_active->RXR Associates with Heterodimer VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription PTH_Gene PTH Gene Gene_Transcription->PTH_Gene Specifically targets Suppression Suppression PTH_Gene->Suppression PTH_mRNA PTH mRNA PTH_Protein Parathyroid Hormone (PTH) PTH_mRNA->PTH_Protein Translation Suppression->PTH_mRNA Inhibits transcription Paricalcitol_D6_Synthesis_Workflow Start_CD C/D-Ring Precursor (with ester side chain) Grignard Grignard Reaction with CD₃MgBr Start_CD->Grignard Deuterated_Intermediate Deuterated C/D-Ring Intermediate Grignard->Deuterated_Intermediate Wittig_Horner Wittig-Horner Coupling Deuterated_Intermediate->Wittig_Horner Start_A A-Ring Phosphine Oxide Start_A->Wittig_Horner Protected_Pari_D6 Protected this compound Wittig_Horner->Protected_Pari_D6 Deprotection Deprotection Protected_Pari_D6->Deprotection Crude_Pari_D6 Crude this compound Deprotection->Crude_Pari_D6 HPLC HPLC Purification Crude_Pari_D6->HPLC Final_Product This compound (>99% Purity) HPLC->Final_Product Bioanalysis_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Sample->Spiking Extraction Sample Preparation (e.g., LLE or SPE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

References

An In-depth Technical Guide to the Core Differences Between Paricalcitol and Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between Paricalcitol and its deuterated analog, Paricalcitol-D6. Paricalcitol is a synthetic vitamin D analog used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This compound, a stable isotope-labeled version of Paricalcitol, serves as an indispensable tool in the bioanalytical assays required for pharmacokinetic and clinical studies of the parent drug. This document will delve into their chemical properties, mechanism of action, and crucially, the application of this compound as an internal standard in quantitative analysis. Detailed experimental protocols and visualizations are provided to elucidate these core differences for the scientific community.

Introduction

Paricalcitol is a selective vitamin D receptor (VDR) activator that has demonstrated efficacy in reducing parathyroid hormone (PTH) levels with a minimal impact on serum calcium and phosphorus levels compared to non-selective vitamin D analogs.[1][2] Its therapeutic importance necessitates robust and accurate methods for its quantification in biological matrices. The development of such methods relies on the use of appropriate internal standards to ensure the precision and accuracy of the results. This compound, a deuterium-labeled version of Paricalcitol, is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[3] This guide will explore the fundamental differences between these two molecules, highlighting the structural and functional significance of isotopic labeling.

Physicochemical Properties

The primary physical difference between Paricalcitol and this compound is their molecular weight, owing to the six deuterium atoms in this compound. This mass difference is the cornerstone of its use as an internal standard in mass spectrometry.

PropertyParicalcitolThis compound
Molecular Formula C₂₇H₄₄O₃C₂₇H₃₈D₆O₃
Molecular Weight 416.64 g/mol [4]422.7 g/mol [5]
Exact Mass 416.329045 u422.36670574 u
Appearance White powderNot explicitly stated, likely a white solid
Solubility Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (12.5 mg/mL).Not explicitly stated, expected to have similar solubility to Paricalcitol.
Melting Point 14°C (Predicted)Not explicitly stated
Boiling Point 564.8±50.0 °C (Predicted)Not explicitly stated
Density 1.121±0.06 g/cm³ (Predicted)Not explicitly stated

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological activity of Paricalcitol is mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor. This compound, being structurally and chemically almost identical to Paricalcitol, is expected to have the same mechanism of action, though it is not intended for therapeutic use.

The signaling pathway is as follows:

  • Binding: Paricalcitol enters the target cell and binds to the cytosolic VDR.

  • Heterodimerization: The Paricalcitol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • VDRE Binding: This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event modulates the transcription of genes involved in calcium and phosphorus homeostasis, most notably inhibiting the synthesis and secretion of parathyroid hormone (PTH).

G Paricalcitol Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds Paricalcitol_VDR Paricalcitol-VDR Complex VDR->Paricalcitol_VDR Heterodimer VDR-RXR Heterodimer Paricalcitol_VDR->Heterodimer Translocates & forms Heterodimer with RXR Nucleus Nucleus RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) Heterodimer->VDRE Binds to Target_Gene Target Gene (e.g., PTH gene) VDRE->Target_Gene Located on Transcription_Modulation Modulation of Gene Transcription Target_Gene->Transcription_Modulation Leads to PTH_Synthesis Decreased PTH Synthesis & Secretion Transcription_Modulation->PTH_Synthesis

Caption: Paricalcitol's mechanism of action via the Vitamin D Receptor signaling pathway.

The Role of this compound in Bioanalysis

The key difference and primary application of this compound lies in its use as an internal standard (IS) for the quantitative analysis of Paricalcitol in biological samples, typically using LC-MS/MS. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Experimental Protocol: Quantification of Paricalcitol in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the determination of Paricalcitol in human plasma.

4.1.1. Preparation of Internal Standard Stock and Working Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 100 ng/mL).

  • Working Solution: Dilute the stock solution with the same solvent to obtain a working solution at a concentration appropriate for spiking into the plasma samples (e.g., 1 ng/mL).

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Spike the plasma with a known volume (e.g., 50 µL) of the this compound internal standard working solution.

  • Add an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC Column: Zorbax SB C18 or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water containing a suitable modifier (e.g., formic acid or ammonium acetate).

  • Flow Rate: As per column specifications.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Paricalcitol and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Paricalcitol [Value][Value]
This compound [Value+6][Value+6] or other stable fragment

(Note: Specific m/z values would be determined during method development and are instrument-dependent.)

4.1.4. Quantification

The concentration of Paricalcitol in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Paricalcitol spiked into blank plasma.

Experimental Workflow

G Bioanalytical Workflow for Paricalcitol Quantification cluster_preparation Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Plasma_Sample Plasma Sample IS_Spike Spike with This compound (IS) Plasma_Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Quantification Quantify Paricalcitol Concentration Area_Ratio->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

References

Paricalcitol-D6: A Technical Guide to its Mechanism of Action as a Selective Vitamin D Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paricalcitol, a synthetic and biologically active analog of calcitriol, is a selective Vitamin D Receptor (VDR) agonist.[1][2] Its structural modifications, specifically in the side chain (D2) and the A (19-nor) ring, confer a distinct pharmacological profile compared to the endogenous VDR activator, calcitriol.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Paricalcitol, with a focus on its interaction with the VDR, downstream signaling pathways, and the experimental methodologies used for its characterization. Paricalcitol-D6, a deuterated version of Paricalcitol, is commonly used as an internal standard in analytical methods for its quantification in biological matrices.[3] For the purposes of this guide, the biological mechanism of action of this compound is considered identical to that of Paricalcitol.

Core Mechanism of Action: Selective VDR Agonism

The biological effects of Paricalcitol are mediated through its binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, the VDR modulates the expression of numerous genes involved in calcium and phosphorus homeostasis, parathyroid hormone (PTH) regulation, and various other cellular processes.

VDR Binding and Activation

Paricalcitol binds to the VDR, inducing a conformational change in the receptor. This activated Paricalcitol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby regulating their transcription.

Selective VDR Activation

A key feature of Paricalcitol is its selective activation of the VDR. It demonstrates a preferential effect on the parathyroid gland over intestinal and bone VDRs. This selectivity is thought to be responsible for its ability to effectively suppress PTH synthesis and secretion with a lower incidence of hypercalcemia and hyperphosphatemia compared to non-selective VDR activators like calcitriol.

Signaling Pathways

Paricalcitol's engagement with the VDR initiates both genomic and non-genomic signaling cascades.

Genomic Signaling Pathway

The canonical genomic pathway involves the direct regulation of gene expression. The Paricalcitol-VDR/RXR complex recruits co-activator or co-repressor proteins to the transcriptional machinery, leading to either an increase or decrease in the transcription of target genes. A primary example is the suppression of pre-pro-PTH messenger RNA (mRNA) synthesis in the parathyroid gland, leading to reduced PTH levels.

Genomic Signaling Pathway of Paricalcitol cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paricalcitol Paricalcitol VDR_RXR_inactive VDR-RXR (inactive) Paricalcitol->VDR_RXR_inactive Binds VDR_RXR_active Paricalcitol-VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Activation VDRE VDRE VDR_RXR_active->VDRE Translocation & Binding Gene_Transcription Gene Transcription (e.g., ↓ PTH mRNA) VDRE->Gene_Transcription Modulates Biological_Response Biological Response (↓ PTH Secretion) Gene_Transcription->Biological_Response

Caption: Genomic signaling pathway of Paricalcitol. (Within 100 characters)
Non-Genomic Signaling Pathways

In addition to its genomic actions, Paricalcitol can elicit rapid, non-transcriptional effects. These are initiated through membrane-associated VDRs and involve the activation of second messenger systems like protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K). These pathways can influence cellular processes such as ion transport and can also cross-talk with genomic signaling.

Furthermore, Paricalcitol has been shown to exert anti-inflammatory effects by promoting the VDR-mediated sequestration of NF-κB signaling. In this pathway, the activated VDR forms a complex with the p65 subunit of NF-κB, preventing it from binding to its target DNA and transcribing pro-inflammatory genes.

Non-Genomic Anti-inflammatory Pathway of Paricalcitol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α p65 p65 (NF-κB) TNFa->p65 Activates VDR_p65_complex VDR-p65 Complex p65->VDR_p65_complex p65_nucleus p65 p65->p65_nucleus Translocates VDR VDR VDR->VDR_p65_complex Forms complex with p65 Paricalcitol Paricalcitol Paricalcitol->VDR Activates VDR_p65_complex->p65_nucleus Sequesters NFkB_DNA NF-κB Response Element p65_nucleus->NFkB_DNA Binds Inflammatory_Genes Inflammatory Gene Transcription NFkB_DNA->Inflammatory_Genes Initiates

Caption: Paricalcitol's anti-inflammatory action via NF-κB sequestration. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action and therapeutic effects of Paricalcitol.

Table 1: VDR Binding and Transcriptional Activation

ParameterParicalcitolCalcitriolReference
VDR Binding Affinity (Ki, nM) ~1.5~0.2
PTH mRNA Suppression (IC50, nM) ~3.5~3.6
Renin mRNA Suppression (IC50, nM) 3.53.6

Table 2: Clinical Efficacy in Secondary Hyperparathyroidism

ParameterParicalcitolCalcitriolP-valueReference
Time to ≥50% PTH Reduction FasterSlower0.025
Mean Fractional Intestinal Ca Absorption 0.135 ± 0.0060.158 ± 0.0060.022
Incidence of Sustained Hypercalcemia LowerHigher0.008

Experimental Protocols

The characterization of Paricalcitol as a VDR agonist relies on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

VDR Reporter Assay for Transcriptional Activation

This assay quantifies the ability of a compound to activate VDR-mediated gene expression.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are transiently co-transfected with a VDR expression vector and a luciferase reporter plasmid containing multiple VDREs upstream of the luciferase gene.

  • Compound Treatment: Transfected cells are treated with varying concentrations of Paricalcitol, a positive control (e.g., Calcitriol), or vehicle control for 18-24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to a control (e.g., β-galactosidase activity or total protein) to account for transfection efficiency and cell viability. Dose-response curves are generated to determine EC50 values.

VDR Reporter Assay Workflow Start Start: HEK-293 Cells Transfection Co-transfect with VDR expression vector & VDRE-luciferase reporter Start->Transfection Treatment Treat with Paricalcitol, Calcitriol, or Vehicle Transfection->Treatment Incubation Incubate 18-24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis (EC50 determination) Luminometry->Analysis

Caption: Workflow for a VDR reporter gene assay. (Within 100 characters)
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of the VDR to specific DNA regions (VDREs) in vivo.

Methodology:

  • Cell Treatment and Cross-linking: Cells (e.g., human proximal tubular epithelial cells) are treated with Paricalcitol or vehicle. Protein-DNA complexes are then cross-linked with formaldehyde.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the VDR, which is coupled to magnetic beads. This selectively pulls down the VDR and any DNA bound to it.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for known VDREs to quantify the amount of VDR-bound DNA.

ChIP Assay Workflow Start Start: Paricalcitol-treated cells Crosslink Cross-link Protein-DNA (Formaldehyde) Start->Crosslink Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with anti-VDR antibody Shear->IP Reverse Reverse Cross-links IP->Reverse Purify Purify DNA Reverse->Purify qPCR qPCR with VDRE-specific primers Purify->qPCR Analysis Quantify VDR binding qPCR->Analysis

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay. (Within 100 characters)
LC-MS/MS for Pharmacokinetic Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Paricalcitol and this compound in biological samples.

Methodology:

  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate Paricalcitol and the internal standard, this compound.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is typically used to separate the analytes from other plasma components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both Paricalcitol and this compound.

  • Quantification: The peak area ratio of Paricalcitol to this compound is used to construct a calibration curve and determine the concentration of Paricalcitol in the unknown samples.

LC-MS/MS Workflow for Paricalcitol Quantification Sample Plasma Sample with Paricalcitol & this compound (IS) Extraction Liquid-Liquid Extraction Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS Tandem MS Detection (ESI, MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: LC-MS/MS workflow for pharmacokinetic analysis. (Within 100 characters)

Conclusion

Paricalcitol's mechanism of action as a selective VDR agonist provides a targeted approach to the management of secondary hyperparathyroidism. Its ability to effectively suppress PTH with a reduced risk of hypercalcemia and hyperphosphatemia underscores the therapeutic advantages of its selective VDR activation. Furthermore, its pleiotropic effects, including anti-inflammatory actions, highlight the broader therapeutic potential of VDR modulation. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel VDR agonists.

References

Commercial Suppliers and Availability of Paricalcitol-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Paricalcitol-D6, a deuterated analog of Paricalcitol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for quantitative analysis. The guide includes a summary of known commercial suppliers, available product specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Paricalcitol is a synthetic, biologically active analog of vitamin D used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] this compound is its deuterated counterpart, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical methods, particularly for pharmacokinetic and metabolic studies of Paricalcitol, as it shares identical chemical and physical properties with the unlabeled drug but is distinguishable by its mass.[3][4] Its primary application is in quantitative analysis using mass spectrometry, where it is used to correct for variations in sample preparation and instrument response.[3]

Commercial Suppliers and Product Availability

A number of commercial suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers, product numbers, quantities, and other relevant specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct/Catalogue No.Available QuantitiesPurityCAS No.Molecular FormulaStorage
MedChemExpress (MCE) HY-10196S1mg, 5mg, 10mg99.64%2070009-67-3C₂₇H₃₈D₆O₃-20°C
Pharmaffiliates PA STI 071510Please enquireN/AN/AC₂₇H₃₈D₆O₃2-8°C
Clinivex N/APlease enquireN/AN/AN/AN/A
Mithridion rw2-trc-p195302-1mg1mgN/AN/AN/A-20°C
Mithridion rw2-trc-p195302-10mg10mgN/AN/AN/A-20°C

Experimental Protocol: Quantification of Paricalcitol in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Materials and Reagents
  • Paricalcitol reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

Stock and Working Solutions Preparation
  • Paricalcitol Stock Solution (1 mg/mL): Accurately weigh and dissolve Paricalcitol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Paricalcitol stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound in 50% methanol for spiking into plasma samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Spike with the this compound internal standard working solution.

  • Add the liquid-liquid extraction solvent, vortex mix, and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paricalcitol: Monitor the specific precursor-to-product ion transition.

    • This compound: Monitor the specific precursor-to-product ion transition, which will be shifted by +6 Da compared to Paricalcitol.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Paricalcitol to this compound against the concentration of the calibration standards.

  • Determine the concentration of Paricalcitol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Paricalcitol Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. A key therapeutic effect is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid gland.

Paricalcitol_Signaling_Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds to VDR_RXR_Complex VDR-RXR-Paricalcitol Complex VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Transcription_Suppression Suppression of PTH Transcription VDR_RXR_Complex->Transcription_Suppression Leads to PTH_Gene PTH Gene VDRE->PTH_Gene Regulates PTH_Gene->Transcription_Suppression

Caption: Simplified signaling pathway of Paricalcitol.

Experimental Workflow for Paricalcitol Quantification

The following diagram illustrates the key steps in the experimental workflow for quantifying Paricalcitol in plasma samples using this compound.

Experimental_Workflow start Start sample_prep Plasma Sample + this compound (IS) start->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end End quantification->end

Caption: Workflow for Paricalcitol quantification.

References

Paricalcitol-D6: A Technical Guide to Material Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Paricalcitol-D6, a deuterated analog of the synthetic vitamin D receptor activator, Paricalcitol. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its properties, safety considerations, and biological context.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Paricalcitol. The deuteration is expected to result in a similar pharmacological profile to the parent compound, with potential differences in its metabolic fate.[1] The key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Formula C27H38D6O3[MedchemExpress SDS]
Molecular Weight 422.67 g/mol [MedchemExpress SDS]
CAS Number 2070009-67-3[MedchemExpress SDS]
Appearance White to off-white solid[General knowledge]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[General knowledge]
Storage Store at -20°C for long-term stability.[MedchemExpress SDS]

Safety and Handling

The available Safety Data Sheet (SDS) for this compound from one supplier states that it is "Not a hazardous substance or mixture".[1] However, this is in contrast to the safety profile of the non-deuterated parent compound, Paricalcitol, which is classified with several hazards. It is crucial for researchers to handle this compound with the same precautions as Paricalcitol until more specific safety data becomes available. Deuteration can alter the metabolic and toxicological properties of a compound.[2][3]

General Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

Specific toxicological studies on this compound are not publicly available. Therefore, the toxicological profile of the parent compound, Paricalcitol, should be considered as a primary reference. The primary toxicity concerns with Paricalcitol are related to its pharmacological activity as a vitamin D analog, namely hypercalcemia and hyperphosphatemia.[4]

Toxicological EndpointData for Paricalcitol (Non-deuterated)
Acute Toxicity Potential for hypercalcemia with overdose.
Carcinogenicity No evidence of carcinogenicity in standard assays.
Mutagenicity Not mutagenic in a battery of in vitro and in vivo tests.
Teratogenicity No evidence of teratogenicity at therapeutic doses.
Reproductive Toxicity No adverse effects on fertility have been observed.

Mechanism of Action and Signaling Pathway

Paricalcitol, and by extension this compound, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The VDR is a ligand-activated transcription factor that regulates the expression of numerous genes involved in calcium and phosphorus homeostasis, bone metabolism, and cellular proliferation and differentiation.

The binding of Paricalcitol to the VDR initiates a cascade of molecular events:

  • Ligand Binding: Paricalcitol enters the target cell and binds to the ligand-binding domain of the VDR located in the cytoplasm.

  • Heterodimerization: The VDR-Paricalcitol complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates the transcription of these genes, leading to the downstream physiological effects of Paricalcitol, such as the suppression of parathyroid hormone (PTH) synthesis and secretion.

Below is a diagram illustrating the Vitamin D Receptor signaling pathway.

VDR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Paricalcitol This compound VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds VDR_RXR_Complex VDR-RXR-Paricalcitol Complex VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Physiological Response (e.g., PTH suppression) Protein->Response

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The standard battery of tests for a new chemical entity would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, following guidelines from regulatory agencies such as the FDA and OECD.

For researchers conducting their own safety assessments, it is recommended to adapt established protocols for similar vitamin D analogs. Key experimental considerations would include:

  • In vitro assays:

    • Cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, renal cells) to determine the concentration at which this compound induces cell death.

    • Genotoxicity assays: Ames test for mutagenicity, and chromosomal aberration or micronucleus tests in mammalian cells.

  • In vivo studies (in appropriate animal models):

    • Acute toxicity: To determine the LD50 and identify signs of toxicity.

    • Repeat-dose toxicity: To evaluate the effects of sub-chronic and chronic exposure. Key parameters to monitor would include clinical signs, body weight, food and water consumption, hematology, clinical chemistry (especially serum calcium and phosphorus), and histopathology of major organs.

Conclusion

This compound is a valuable tool for research in the field of vitamin D biology and drug development. While its pharmacological properties are expected to be similar to its non-deuterated counterpart, the limited availability of specific safety data for the deuterated form necessitates a cautious approach. Researchers should handle this compound with the same level of care as Paricalcitol, utilizing appropriate personal protective equipment and engineering controls. The information provided in this guide, particularly the understanding of its mechanism of action, will aid in the design of safe and effective experiments. Further studies are warranted to fully characterize the safety and toxicological profile of this compound.

References

Foundational Research and Applications of Paricalcitol-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paricalcitol is a synthetic, biologically active analog of vitamin D, specifically 19-nor-1α,25-dihydroxyvitamin D2. It is a selective vitamin D receptor (VDR) activator used clinically for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease. Foundational research into the pharmacokinetics and therapeutic monitoring of Paricalcitol has been significantly advanced by the use of its deuterated analog, Paricalcitol-D6.

This compound serves as an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms increase the molecular weight of the molecule without altering its chemical properties, allowing it to be distinguished from the non-labeled drug by the mass spectrometer. This ensures accurate and precise quantification of Paricalcitol in complex biological matrices such as human plasma. This technical guide provides an in-depth overview of the foundational aspects of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its application in research.

Physicochemical Properties of this compound

PropertyValue
Chemical Name (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d6
Synonyms 19-Nor-1,25-dihydroxyvitamin D2-d6, 1α,25-Dihydroxy-19-nor-vitamin D2-d6, Zemplar-d6
Molecular Formula C27H38D6O3
Molecular Weight 422.67 g/mol
Appearance White to off-white solid
Applications Labeled Paricalcitol, internal standard for quantitative analysis by NMR, GC-MS, or LC-MS

Synthesis of this compound

While the specific, proprietary synthesis of commercially available this compound is not extensively detailed in publicly accessible literature, a general understanding can be derived from established methods for the synthesis of Paricalcitol and the isotopic labeling of vitamin D analogs. The synthesis of Paricalcitol itself is a multi-step process. The introduction of deuterium atoms is a critical final step or can be incorporated during the synthesis of key intermediates.

A plausible synthetic strategy involves the use of deuterated reagents. For instance, deuterium can be introduced into the side chain at positions C26 and C27 by reacting an appropriate ester precursor with a deuterated Grignard reagent, such as CD3MgBr.[1] Another approach involves the synthesis of a deuterated A-ring synthon, which is then coupled with the CD-ring moiety of the molecule.[1] A general method for labeling vitamin D analogs involves the conversion of the vitamin D analog to a 6-oxo-3,5-cyclovitamin D derivative, followed by reduction with a deuteride reagent (e.g., NaBD4) and subsequent cycloreversion to yield the 6-deutero-vitamin D derivative.[2]

Mechanism of Action and Signaling Pathway

The biological actions of Paricalcitol, and by extension this compound, are mediated through its binding to the vitamin D receptor (VDR).[3] The VDR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphorus homeostasis, cellular proliferation and differentiation, and immune response. A primary therapeutic effect of Paricalcitol is the suppression of parathyroid hormone (PTH) synthesis and secretion.

G cluster_cell Cell Paricalcitol This compound VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., PTH suppression) Gene_Transcription->Biological_Effects

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Application in Quantitative Analysis

This compound is predominantly used as an internal standard in the quantitative analysis of Paricalcitol in biological samples, most notably in pharmacokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification as it effectively corrects for variability in sample preparation, chromatography, and ionization.

Quantitative Data from a Validated LC-MS/MS Method

The following table summarizes the key quantitative parameters from a published study on the determination of Paricalcitol in human plasma using this compound as an internal standard.

ParameterValue
Analytical Method Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Internal Standard This compound
Biological Matrix Human Plasma
Linear Range 10-500 pg/mL
Chromatographic Run Time 6.0 minutes
Elution Time (Paricalcitol & this compound) ~2.6 minutes
Intra-day Accuracy Meets acceptance criteria
Inter-day Accuracy Meets acceptance criteria
Intra-day Precision Meets acceptance criteria
Inter-day Precision Meets acceptance criteria

Experimental Protocol: Quantification of Paricalcitol in Human Plasma

The following is a detailed methodology for the quantification of Paricalcitol in human plasma using this compound as an internal standard, based on established protocols.

1. Materials and Reagents:

  • Paricalcitol reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Paricalcitol and this compound in methanol.

  • Prepare working solutions of Paricalcitol by serial dilution of the stock solution with methanol.

  • Spike blank human plasma with the Paricalcitol working solutions to create calibration standards and QC samples at various concentrations.

  • Prepare a working solution of this compound in methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add the liquid-liquid extraction solvent, vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Column: Zorbax SB C18 or equivalent.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: As optimized for the column and system.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for Paricalcitol and this compound using Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Paricalcitol to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Determine the concentration of Paricalcitol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study involving the quantification of Paricalcitol using this compound.

G cluster_workflow Experimental Workflow Dosing Oral Administration of Paricalcitol to Subjects Sampling Collection of Plasma Samples at Timed Intervals Dosing->Sampling Spiking Spiking of Plasma Samples with this compound (IS) Sampling->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification of Paricalcitol Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for a pharmacokinetic study of Paricalcitol using this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Paricalcitol in Human Plasma using Paricalcitol-D6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Paricalcitol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Paricalcitol-D6, is crucial for correcting matrix effects and ensuring the accuracy and precision of this bioanalytical method. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and summarizes the expected performance of the assay. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Paricalcitol.

Introduction

Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D. It is primarily used for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Paricalcitol in biological matrices is essential for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred method for the analysis of vitamin D and its analogs due to its high sensitivity, specificity, and throughput.

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS assay. This compound has nearly identical physicochemical properties to Paricalcitol, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of variability in extraction recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Paricalcitol and this compound from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Paricalcitol and this compound analytical standards

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (concentration to be optimized by the user, typically in the mid-range of the calibration curve).

  • Vortex briefly to mix.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 6 minutes[1]

Mass Spectrometry Conditions:

The following are suggested starting parameters and should be optimized for the specific instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Paricalcitol: To be determined (e.g., [M+H]+ → fragment)
This compound: To be determined (e.g., [M+H+6]+ → fragment)
Ion Source Temp. 500°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Note: The specific MRM transitions (precursor and product ions) and collision energies for Paricalcitol and this compound should be determined by infusing the individual compounds into the mass spectrometer to achieve optimal signal intensity.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Paricalcitol using this compound as an internal standard. The data presented here is a representative summary based on published literature for similar assays[1].

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
Paricalcitol10 - 500> 0.99

Table 2: Precision and Accuracy

Quality ControlConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10< 1585 - 115< 1585 - 115
Low QC30< 1585 - 115< 1585 - 115
Mid QC200< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQuality ControlExtraction Recovery (%)Matrix Effect (%)
ParicalcitolLow QC> 8085 - 115
High QC> 8085 - 115
This compoundMid QC> 8085 - 115

Mandatory Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) Spike Spike with this compound Plasma->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of Paricalcitol.

Internal_Standard_Logic cluster_assay LC-MS/MS Assay Variability cluster_correction Correction Mechanism cluster_result Outcome Prep_Var Sample Prep Variability (e.g., recovery) Matrix_Eff Matrix Effects (Ion Suppression/Enhancement) Prep_Var->Matrix_Eff IS_Behavior This compound (IS) behaves identically to Paricalcitol (Analyte) Prep_Var->IS_Behavior Matrix_Eff->IS_Behavior Ratio Ratio of Analyte Peak Area to IS Peak Area is calculated IS_Behavior->Ratio Accurate_Quant Accurate and Precise Quantification Ratio->Accurate_Quant

Caption: Logic of using this compound as an internal standard.

Conclusion

This application note provides a detailed protocol for the quantification of Paricalcitol in human plasma using this compound as an internal standard with LC-MS/MS. The described method, which includes a liquid-liquid extraction for sample preparation, offers high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard is essential for mitigating the variability introduced by the sample matrix and extraction process, thereby ensuring the generation of accurate and reliable data for research and drug development applications.

References

Preparation of Paricalcitol-D6 Stock Solutions and Calibration Standards for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D, used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of paricalcitol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Paricalcitol-D6, is essential for reliable and accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variability in sample processing.

This document provides a detailed protocol for the preparation of this compound stock solutions and the subsequent generation of calibration standards for use in LC-MS/MS assays.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of Paricalcitol

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2][3]
Ethanol12.5 mg/mL[4]

Table 2: Recommended Storage Conditions and Stability of Paricalcitol Solutions

Solution TypeStorage TemperatureDurationStability NotesReference
This compound Stock Solution (in DMSO or Methanol)-20°CUp to 1 yearProtect from light. Use amber vials.[1]
This compound Stock Solution (in DMSO or Methanol)-80°CUp to 2 yearsProtect from light. Use amber vials.
Paricalcitol Working Solutions2-8°CShort-term (prepared fresh daily is recommended)Protect from light.
Paricalcitol in preloaded syringesRoom Temperature & 4.4°C30 daysStable when protected from light.
Paricalcitol in Viaflo bagsNot RecommendedN/ARapidly lost due to adsorption.

Note: It is strongly recommended to perform in-house stability studies for this compound solutions under your specific laboratory conditions.

Experimental Protocols

Preparation of this compound Primary Stock Solution (1 mg/mL)

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade) or Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a suitable amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed this compound to a clean, dry volumetric flask.

  • Add a small volume of the chosen solvent (methanol or DMSO) to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to amber glass vials for storage.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Store the primary stock solution at -20°C or -80°C, protected from light.

Preparation of this compound Working Stock Solution (e.g., 1 µg/mL)

Objective: To prepare an intermediate working stock solution for the preparation of calibration standards.

Materials:

  • This compound Primary Stock Solution (1 mg/mL)

  • Methanol or Acetonitrile (LC-MS grade)

  • Calibrated pipettes

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vials

Procedure:

  • Allow the Primary Stock Solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 10 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent (methanol or acetonitrile).

  • Cap the flask and invert several times to ensure thorough mixing.

  • This results in a 1 µg/mL (1000 ng/mL) Working Stock Solution.

  • Transfer to an amber vial and store at -20°C.

Preparation of Calibration Curve Standards (10 - 500 pg/mL)

Objective: To prepare a series of calibration standards by serial dilution for quantifying paricalcitol in plasma samples.

Materials:

  • This compound Working Stock Solution (e.g., 1 µg/mL or a further diluted intermediate standard)

  • Diluent (e.g., 50:50 Methanol:Water or as per the analytical method)

  • Calibrated pipettes

  • Microcentrifuge tubes or a 96-well plate

Procedure (Example for an 8-point calibration curve):

  • Prepare an Intermediate Standard (10 ng/mL): Dilute the 1 µg/mL Working Stock Solution 1:100 (e.g., 10 µL into 990 µL of diluent).

  • Prepare a Spiking Solution (1 ng/mL): Dilute the 10 ng/mL Intermediate Standard 1:10 (e.g., 100 µL into 900 µL of diluent).

  • Serial Dilution for Calibration Standards:

    • Standard 8 (500 pg/mL): Add 50 µL of the 1 ng/mL Spiking Solution to 50 µL of diluent.

    • Standard 7 (250 pg/mL): Take 50 µL of Standard 8 and add to 50 µL of diluent.

    • Standard 6 (125 pg/mL): Take 50 µL of Standard 7 and add to 50 µL of diluent.

    • Standard 5 (62.5 pg/mL): Take 50 µL of Standard 6 and add to 50 µL of diluent.

    • Standard 4 (31.25 pg/mL): Take 50 µL of Standard 5 and add to 50 µL of diluent.

    • Standard 3 (15.63 pg/mL): Take 50 µL of Standard 4 and add to 50 µL of diluent.

    • Standard 2 (10 pg/mL): Prepare by a direct dilution of a suitable intermediate standard to achieve the desired concentration.

    • Standard 1 (Blank): Use the diluent only.

Note: The final concentrations of the calibration standards should be appropriate for the expected concentration range of the analyte in the study samples and the sensitivity of the LC-MS/MS instrument.

Diagrams

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_calibration_standards Calibration Standard Preparation cluster_analysis Sample Analysis solid This compound Solid weigh Weighing solid->weigh dissolve Dissolution in Solvent (Methanol or DMSO) weigh->dissolve primary_stock Primary Stock Solution (1 mg/mL) dissolve->primary_stock dilute_primary Dilution of Primary Stock primary_stock->dilute_primary working_stock Working Stock Solution (e.g., 1 µg/mL) dilute_primary->working_stock serial_dilution Serial Dilution working_stock->serial_dilution cal_standards Calibration Standards (e.g., 10-500 pg/mL) serial_dilution->cal_standards sample_prep Sample Preparation (e.g., LLE) cal_standards->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis

Caption: Workflow for this compound Solution Preparation.

serial_dilution_scheme cluster_standards Calibration Standards working_stock Working Stock (1 µg/mL) intermediate_1 Intermediate Std 1 (10 ng/mL) working_stock->intermediate_1 1:100 Dilution intermediate_2 Spiking Solution (1 ng/mL) intermediate_1->intermediate_2 1:10 Dilution std8 Std 8 500 pg/mL intermediate_2->std8 1:2 Dilution std2 Std 2 10 pg/mL intermediate_2->std2 Direct Dilution std7 Std 7 250 pg/mL std8->std7 1:2 Dilution std6 Std 6 125 pg/mL std7->std6 1:2 Dilution std5 Std 5 62.5 pg/mL std6->std5 1:2 Dilution std4 Std 4 31.25 pg/mL std5->std4 1:2 Dilution std3 Std 3 15.63 pg/mL std4->std3 1:2 Dilution

References

Application Notes and Protocols for Paricalcitol-D6 in Clinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a crucial therapeutic agent for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety. Paricalcitol-D6, a deuterated form of paricalcitol, serves as an ideal internal standard (IS) for quantitative bioanalysis in clinical pharmacokinetic studies due to its chemical similarity and distinct mass from the parent drug.[3][4] This document provides detailed application notes and protocols for the use of this compound in such studies.

Pharmacokinetic Profile of Paricalcitol

Paricalcitol is well-absorbed after oral administration, with an absolute bioavailability of approximately 72% to 86%.[5] It is extensively bound to plasma proteins (≥99.8%). The drug is primarily eliminated via hepatobiliary excretion, with about 63% of a dose recovered in the feces and 19% in the urine. Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4.

The pharmacokinetic parameters of paricalcitol can vary depending on the patient population. For instance, in healthy individuals, the elimination half-life is approximately 5 to 7 hours, whereas in patients with Stage 5 CKD on hemodialysis or peritoneal dialysis, the half-life is extended to a range of 13.9 to 20 hours.

Table 1: Summary of Paricalcitol Pharmacokinetic Parameters

ParameterHealthy SubjectsCKD Stage 3/4CKD Stage 5 (HD/PD)
Absolute Bioavailability (F) 72% - 86%Not Specified72% - 86%
Elimination Half-life (t½) 5 - 7 hours14 - 20 hours13.9 - 20 hours
Apparent Volume of Distribution (Vd) ~23.8 LNot Specified31 - 35 L
Plasma Protein Binding ≥99.8%Not Specified≥99.8%
Primary Route of Elimination Hepatobiliary ExcretionHepatobiliary ExcretionHepatobiliary Excretion

Experimental Protocols

Protocol 1: Quantification of Paricalcitol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paricalcitol in human plasma, utilizing this compound as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer.

  • Flow Rate: Gradient flow.

  • Injection Volume: 5 µL.

  • Total Run Time: 6.0 minutes.

  • Elution Time: Paricalcitol and this compound elute at approximately 2.6 minutes.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both paricalcitol and this compound.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of paricalcitol into blank human plasma.

  • The linear range for this method is typically 10-500 pg/mL.

  • The concentration of paricalcitol in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of paricalcitol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for paricalcitol quantification.

Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction leads to the selective activation of Vitamin D responsive pathways, which ultimately results in the inhibition of parathyroid hormone (PTH) synthesis and secretion.

The diagram below illustrates the simplified signaling pathway of paricalcitol.

G paricalcitol Paricalcitol vdr Vitamin D Receptor (VDR) paricalcitol->vdr Binds nucleus Nucleus vdr->nucleus Translocates to vdre Vitamin D Response Element (VDRE) on DNA nucleus->vdre Binds to transcription Modulation of Gene Transcription vdre->transcription pth_synthesis Inhibition of PTH Synthesis & Secretion transcription->pth_synthesis

Caption: Paricalcitol signaling pathway via the Vitamin D Receptor.

Logical Relationships in Clinical Pharmacokinetic Studies

The successful execution of a clinical pharmacokinetic study involving this compound requires a logical flow of activities, from study design to final data analysis.

The following diagram outlines the key logical relationships in such a study.

G cluster_design Study Design & Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis protocol Develop Study Protocol ethics Obtain Ethical Approval protocol->ethics enroll Enroll Subjects ethics->enroll dosing Administer Paricalcitol enroll->dosing sampling Collect Plasma Samples dosing->sampling sample_analysis Analyze Samples using LC-MS/MS with this compound sampling->sample_analysis method_val Validate Bioanalytical Method method_val->sample_analysis pk_params Calculate PK Parameters (AUC, Cmax, t½) sample_analysis->pk_params report Generate Final Report pk_params->report

Caption: Logical workflow of a clinical pharmacokinetic study.

References

Application Notes and Protocols for Optimal Detection of Paricalcitol-D6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Paricalcitol and its deuterated internal standard, Paricalcitol-D6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the optimized mass spectrometry parameters, liquid chromatography conditions, and a comprehensive experimental protocol for achieving sensitive and reliable results in a research setting.

Introduction

Paricalcitol is a synthetic vitamin D analog used in the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Paricalcitol in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document details a validated LC-MS/MS method for the sensitive determination of Paricalcitol in human plasma.[1]

Mass Spectrometry Parameters

Optimal detection of Paricalcitol and this compound is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The following tables summarize the key mass spectrometry parameters for Multiple Reaction Monitoring (MRM) and the ion source settings.

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are specific for the precursor and product ions of Paricalcitol and its deuterated internal standard. These transitions provide high selectivity for quantitative analysis.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Paricalcitol417.3159.1200
This compound423.3159.1200
Compound-Specific Parameters

These parameters, including declustering potential and collision energy, are optimized to maximize the signal intensity of the target analytes.

Compound Declustering Potential (DP) (V) Collision Energy (CE) (eV) Collision Cell Exit Potential (CXP) (V)
Paricalcitol602510
This compound602510
Ion Source Parameters

The following ion source parameters have been optimized for the efficient ionization of Paricalcitol and this compound.

Parameter Value
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage (IS)5500 V
Temperature (TEM)500 °C
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Curtain Gas (CUR)30 psi
Collision Gas (CAD)6 psi

Liquid Chromatography Parameters

A robust liquid chromatography method is essential for the separation of Paricalcitol from endogenous interferences in the biological matrix.

Parameter Value
HPLC SystemAgilent 1200 Series or equivalent
ColumnZorbax SB C18, 4.6 x 75 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient70% B for 1 min, 70-95% B in 2 min, 95% B for 2 min, 95-70% B in 0.1 min, 70% B for 0.9 min
Flow Rate0.8 mL/min
Column Temperature40 °C
Injection Volume10 µL
Total Run Time6.0 min
Retention TimeParicalcitol & this compound: ~2.6 min[1]

Experimental Protocols

The following protocols provide a step-by-step guide for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Paricalcitol and this compound from human plasma.

Materials:

  • Human plasma samples

  • Paricalcitol and this compound stock solutions

  • Internal Standard (this compound) spiking solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (Acetonitrile:Water, 50:50, v/v)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 500 µL of plasma into a clean polypropylene tube.

  • Add 25 µL of the this compound internal standard spiking solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex mix for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 10 µL of the prepared sample onto the analytical column.

  • Acquire data using the MRM parameters specified in Tables 2.1 and 2.2.

  • Monitor the chromatograms for the retention times of Paricalcitol and this compound.

Data Processing and Quantification

Procedure:

  • Integrate the peak areas for the MRM transitions of Paricalcitol and this compound.

  • Calculate the peak area ratio of the analyte (Paricalcitol) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Paricalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma_sample Plasma Sample (500 µL) add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for Paricalcitol analysis.

Logical Relationship of MS Parameters

This diagram shows the logical relationship and hierarchy of mass spectrometry parameter optimization.

ms_parameters cluster_source Ion Source Parameters cluster_compound Compound-Specific Parameters ms_optimization MS Parameter Optimization esi_mode ESI Mode (Positive) ms_optimization->esi_mode mrm_transitions MRM Transitions (Precursor > Product) ms_optimization->mrm_transitions is_voltage IonSpray Voltage esi_mode->is_voltage temperature Temperature is_voltage->temperature gas_flows Gas Flows (GS1, GS2, CUR) temperature->gas_flows dp Declustering Potential (DP) mrm_transitions->dp ce Collision Energy (CE) dp->ce

References

High-Performance Liquid Chromatography (HPLC) methods for separating Paricalcitol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the separation and analysis of Paricalcitol using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Paricalcitol in bulk drug substances and pharmaceutical dosage forms.

Introduction

Paricalcitol is a synthetic vitamin D analog used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease. Accurate and robust analytical methods are crucial for ensuring the quality, potency, and purity of Paricalcitol formulations. HPLC is the predominant technique for this purpose, offering high resolution and sensitivity. This document outlines several validated HPLC methods, including both reversed-phase and normal-phase chromatography.

Method 1: Reversed-Phase HPLC for Assay and Stability-Indicating Studies

This method is suitable for the routine quality control assay of Paricalcitol and for stability studies where the drug is assessed in the presence of its degradation products.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 Column (e.g., Ace RP-18, Agilent ODS)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[1][2][3]
Mobile Phase Acetonitrile and Water (70:30, v/v)[2][3]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 250 nm
Injection Volume 10 µL
Diluent Methanol

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Paricalcitol reference standard in the diluent (Methanol) to obtain a known concentration (e.g., 5.0 mg/L).

  • Sample Solution (from injection): The commercial pharmaceutical form of Paricalcitol (e.g., Zemplar®) can often be directly diluted with the appropriate solvent system. For instance, a formulation containing ethanol, propylene glycol, and water for injection can be diluted to the desired concentration.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm membrane filter to remove any particulate matter.

Quantitative Data Summary:

ParameterValue
Linearity Range 0.6 - 10.0 mg/L
Correlation Coefficient (r) 0.9989
Limit of Detection (LOD) 0.2 mg/L
Limit of Quantitation (LOQ) 0.6 mg/L
Accuracy (% Recovery) > 95%
Precision (RSD) < 3.5%
Retention Time Approximately 4.4 min

Experimental Workflow

HPLC_Workflow_Method1 cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Paricalcitol Reference Standard Dissolving Dissolve in Methanol Weighing->Dissolving Filtration Filter through 0.45 µm filter Dissolving->Filtration Dilution Dilute Sample (if necessary) Dilution->Filtration Injection Inject 10 µL onto C18 Column Filtration->Injection Separation Isocratic Elution: ACN:H2O (70:30) 1.0 mL/min, 25 °C Injection->Separation Detection UV Detection at 250 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Paricalcitol Integration->Quantification

Caption: Workflow for Reversed-Phase HPLC Analysis of Paricalcitol.

Method 2: Reversed-Phase HPLC for Related Substances

This gradient method is designed for the separation of Paricalcitol from its process-related impurities and degradation products.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18 Column (e.g., Altima C18)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water:Acetonitrile (85:15, v/v)
Mobile Phase B Water [This appears to be a typo in the source, typically B is the stronger solvent, e.g., Acetonitrile. A more likely gradient would be Mobile Phase A: Water and Mobile Phase B: Acetonitrile]
Gradient Program Time (min)
0
25
45
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Detection Wavelength 252 nm
Diluent Methanol

Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Paricalcitol and its known impurities in the diluent.

  • Spiked Sample Solution: Prepare a solution of Paricalcitol and spike it with known amounts of each impurity to verify separation.

  • Forced Degradation Samples: Subject Paricalcitol to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Neutralize and dilute the stressed samples as necessary before injection.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter prior to HPLC analysis.

Quantitative Data Summary:

ParameterValue
Linearity Range 0.002 - 0.1 mg/mL
Limit of Detection (LOD) 0.001 ppm
Limit of Quantitation (LOQ) 0.002 ppm

Logical Diagram for Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions Paricalcitol Paricalcitol Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Paricalcitol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Paricalcitol->Base Oxidation Oxidation (e.g., 3% H2O2) Paricalcitol->Oxidation Thermal Thermal Degradation (e.g., 80°C) Paricalcitol->Thermal Photo Photolytic Degradation (UV/Visible Light) Paricalcitol->Photo Analysis HPLC Analysis (Related Substances Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity & Mass Balance Assessment Analysis->Result

Caption: Logic of a Forced Degradation Study for Paricalcitol.

Method 3: Normal-Phase HPLC for Separation of Related Substances

This method provides an alternative selectivity for the separation of Paricalcitol and its impurities, which can be particularly useful for isomers that are difficult to resolve by reversed-phase chromatography.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Stationary Phase Silica Column
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A n-Hexane:Isopropanol (90:10, v/v) [This is inferred from the diluent for system suitability, the patent is not perfectly clear on the mobile phase composition but this is a typical normal phase starting point]
Mobile Phase B A more polar solvent combination, likely with a higher percentage of isopropanol or another alcohol. The patent describes a gradient but the exact composition of mobile phase B is not explicitly stated.
Flow Rate 1.0 mL/min
Column Temperature 45 °C
Detection Wavelength 252 nm
Injection Volume 50 µL
Diluent n-Hexane:Isopropanol (90:10, v/v)

Sample Preparation:

  • Reference Substance Stock Solution: Dissolve approximately 20 mg of Paricalcitol reference substance in 10 mL of absolute ethanol.

  • System Suitability Solution: Dilute the Paricalcitol stock solution and an impurity stock solution (e.g., Impurity A) in the diluent to obtain final concentrations of approximately 10.0 µg/mL Paricalcitol and 0.1 µg/mL Impurity A.

  • Sample Solution (Soft Capsule): Take the mixed contents of 10 soft capsules to prepare the test solution.

  • Ensure all solutions are completely dissolved and sonicate if necessary. Centrifugation may be required for sample solutions from formulations to remove excipients.

Signaling Pathway (Illustrative)

While not a signaling pathway in the biological sense, the following diagram illustrates the decision-making process for choosing an appropriate HPLC method.

Method_Selection Start Start: Analyze Paricalcitol Question1 Routine Assay or Stability Indicating? Start->Question1 Question2 Separation of Related Substances? Question1->Question2 No Method1 Use Method 1: Isocratic Reversed-Phase HPLC Question1->Method1 Yes Method2 Use Method 2: Gradient Reversed-Phase HPLC Question2->Method2 Yes End End Question2->End No Question3 Poor Resolution of Isomers with RP-HPLC? Method3 Consider Method 3: Normal-Phase HPLC Question3->Method3 Yes Question3->End No Method1->End Method2->Question3 Method3->End

Caption: Decision tree for selecting an HPLC method for Paricalcitol analysis.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Paricalcitol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Paricalcitol from biological samples, primarily human plasma and serum, using liquid-liquid extraction (LLE) techniques. The methodologies described are based on established and validated analytical methods for Paricalcitol and other vitamin D analogs.

Introduction

Paricalcitol, a synthetic vitamin D analog, is a crucial therapeutic agent for secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of Paricalcitol in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid-liquid extraction is a robust and widely used sample preparation technique that effectively separates Paricalcitol from interfering matrix components, ensuring accurate and precise analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The general workflow for the analysis of Paricalcitol in biological samples involves sample collection, a multi-step extraction process, and subsequent instrumental analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Biological Sample Collection (e.g., Human Plasma) ISTD_Spiking Spiking with Internal Standard (Paricalcitol-d6) SampleCollection->ISTD_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) ISTD_Spiking->Protein_Precipitation Vortex_Centrifuge1 Vortexing and Centrifugation Protein_Precipitation->Vortex_Centrifuge1 Supernatant_Transfer Supernatant Transfer Vortex_Centrifuge1->Supernatant_Transfer LLE Liquid-Liquid Extraction (Addition of Immiscible Organic Solvent) Supernatant_Transfer->LLE Vortex_Centrifuge2 Vortexing and Centrifugation LLE->Vortex_Centrifuge2 Organic_Layer_Separation Organic Layer Separation Vortex_Centrifuge2->Organic_Layer_Separation Evaporation Evaporation to Dryness (under Nitrogen Stream) Organic_Layer_Separation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing start Start: Plasma Sample + IS add_precipitant Add Precipitating Solvent (e.g., Acetonitrile) start->add_precipitant vortex_centrifuge1 Vortex & Centrifuge add_precipitant->vortex_centrifuge1 supernatant_transfer Transfer Supernatant vortex_centrifuge1->supernatant_transfer add_extraction_solvent Add LLE Solvent (e.g., Ethyl Acetate/Isopropanol) supernatant_transfer->add_extraction_solvent Successful Supernatant Collection vortex_centrifuge2 Vortex & Centrifuge add_extraction_solvent->vortex_centrifuge2 organic_phase_transfer Transfer Organic Phase vortex_centrifuge2->organic_phase_transfer evaporate Evaporate to Dryness organic_phase_transfer->evaporate Clean Phase Separation reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end End: Ready for LC-MS/MS reconstitute->end

Employing Paricalcitol-D6 in drug metabolism and pharmacokinetics (DMPK) studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Paricalcitol-D6 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies of paricalcitol. Detailed protocols for sample analysis, along with an overview of paricalcitol's mechanism of action and pharmacokinetic profile, are presented to facilitate accurate and reliable bioanalytical method development and execution.

Introduction to Paricalcitol and the Role of this compound

Paricalcitol is a synthetic, biologically active analog of calcitriol, the active form of vitamin D.[1][2][3] It is primarily used for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD).[2] Paricalcitol selectively activates Vitamin D receptors (VDRs), leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.

In DMPK studies, accurate quantification of drug concentrations in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound, being chemically identical to paricalcitol but with a different mass, co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.

Mechanism of Action: Vitamin D Receptor Signaling

Paricalcitol exerts its effects by binding to the VDR, a nuclear receptor present in various tissues, including the parathyroid glands, intestines, kidneys, and bone. This binding initiates a cascade of events that modulate gene expression.

Signaling Pathway of Paricalcitol

Paricalcitol_Signaling cluster_cell Target Cell Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds Complex Paricalcitol-VDR-RXR Complex VDR->Complex VDR_p65_Complex VDR-p65 Complex VDR->VDR_p65_Complex RXR RXR RXR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to DNA Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., ↓ PTH Synthesis) Gene_Transcription->Biological_Effects NFkB NF-κB (p65) NFkB->VDR_p65_Complex Forms complex with Inflammatory_Genes Inflammatory Gene Transcription VDR_p65_Complex->Inflammatory_Genes Inhibits (Sequestration)

Caption: Paricalcitol's mechanism via VDR activation and NF-κB sequestration.

The binding of paricalcitol to the VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, which in turn regulates the transcription of target genes involved in calcium and phosphorus homeostasis, ultimately suppressing PTH levels. Additionally, paricalcitol exhibits anti-inflammatory effects by promoting the VDR-mediated sequestration of the NF-κB signaling protein p65, preventing it from binding to DNA and transcribing inflammatory genes.

Pharmacokinetic Profile of Paricalcitol

Understanding the pharmacokinetic properties of paricalcitol is essential for designing and interpreting DMPK studies.

Pharmacokinetic Parameter Value Population/Condition
Bioavailability 72% - 86%Healthy Subjects & CKD Stage 5 Patients
Time to Peak Concentration (Tmax) ~2 hours (delayed by high-fat meal)Healthy Adult Volunteers
Protein Binding ≥99.8%Healthy Subjects
Metabolism Hepatic and non-hepatic enzymes (CYP24, CYP3A4, UGT1A4)In vitro data
Major Metabolites 24(R)-hydroxy paricalcitol, 24,26- and 24,28-dihydroxylation products, and direct glucuronidesIn vitro data
Elimination Primarily via hepatobiliary excretion (~70% in feces, ~18% in urine)Healthy Subjects
Elimination Half-Life 4 to 6 hoursHealthy Subjects (0.06 to 0.48 mcg/kg dose)
17 hoursCKD Stage 3 Patients (4 mcg dose)
20 hoursCKD Stage 4 Patients (3 mcg dose)
13.9 - 15.4 hoursCKD Stage 5 Patients on dialysis (0.24 mcg/kg IV dose)

Experimental Protocols

In Vivo Preclinical Pharmacokinetic Study Workflow

This protocol outlines a typical workflow for an in vivo PK study in a preclinical setting, such as in rodents.

in_vivo_pk_workflow cluster_workflow In Vivo PK Study Workflow Dosing 1. Dosing (IV and PO Paricalcitol) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Processing (Centrifugation) Sampling->Processing Spiking 4. Sample Spiking (Add this compound IS) Processing->Spiking Extraction 5. Sample Extraction (e.g., LLE or SPE) Spiking->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and PK Parameter Calculation Analysis->Data_Processing

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Utilize appropriate animal models (e.g., mice or rats) as per institutional guidelines.

  • Dosing:

    • Administer paricalcitol intravenously (IV) and perorally (PO) to different groups of animals to determine absolute bioavailability.

    • Dose formulation should be optimized for solubility and stability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma samples for paricalcitol concentrations using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 4.2).

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, clearance, half-life, and bioavailability using non-compartmental analysis software.

LC-MS/MS Bioanalytical Method for Paricalcitol in Human Plasma

This protocol is based on a validated method for the quantification of paricalcitol in human plasma using this compound as an internal standard.

Materials and Reagents:

  • Paricalcitol analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Liquid-liquid extraction solvent (e.g., a mixture of organic solvents)

  • Reconstitution solvent

  • HPLC-grade water, methanol, and other necessary solvents

  • Zorbax SB C18 column or equivalent

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of paricalcitol and this compound in an appropriate solvent (e.g., methanol).

    • Prepare calibration standards and QCs by spiking known concentrations of paricalcitol into blank human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution.

    • Add the extraction solvent, vortex mix, and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a suitable reconstitution solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Zorbax SB C18

      • Mobile Phase: Isocratic or gradient elution with an appropriate mobile phase (e.g., a mixture of methanol and water with additives like ammonium acetate).

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: Typically 5-20 µL.

      • Run Time: Approximately 6.0 minutes.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions for paricalcitol and this compound.

  • Data Analysis:

    • Integrate the peak areas for paricalcitol and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentration of paricalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters:

Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stable under various storage and processing conditions

LLOQ: Lower Limit of Quantification

A linear response is typically established in the range of 10-500 pg/mL in human plasma.

Data Interpretation and Application

The data generated from these DMPK studies are critical for:

  • Lead Candidate Selection: Comparing the pharmacokinetic profiles of different drug candidates to select those with desirable properties (e.g., good oral bioavailability, appropriate half-life).

  • Dose Regimen Design: Informing the selection of appropriate dose levels and dosing frequency for subsequent preclinical and clinical studies.

  • Understanding Drug-Drug Interactions: Paricalcitol does not significantly inhibit or induce major CYP450 enzymes at clinically relevant concentrations.

  • Regulatory Submissions: Providing essential data for Investigational New Drug (IND) and New Drug Application (NDA) filings.

By employing this compound as an internal standard and following these detailed protocols, researchers can ensure the generation of high-quality, reliable data to support the development of paricalcitol and other related compounds.

References

Application Note: Quantitative Determination of Paricalcitol in Human Plasma using LC-MS/MS with Paricalcitol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Paricalcitol in human plasma. The method utilizes Paricalcitol-D6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, providing excellent recovery and minimal matrix effects. The method has been validated over a linear range of 10-500 pg/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Paricalcitol.

Introduction

Paricalcitol is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective vitamin D receptor activator used in the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease. Accurate and reliable quantification of Paricalcitol in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Paricalcitol in human plasma, using this compound as the internal standard.

Signaling Pathway of Paricalcitol

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. Upon binding, the Paricalcitol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the suppression of parathyroid hormone (PTH) synthesis and secretion.

Paricalcitol_Signaling_Pathway cluster_cell Target Cell Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., PTH suppression) mRNA->Protein Translation

Caption: Paricalcitol signaling pathway.

Experimental

Materials and Reagents
  • Paricalcitol and this compound reference standards

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • A sensitive triple quadrupole mass spectrometer

  • A high-performance liquid chromatography (HPLC) system

  • A C18 analytical column (e.g., Zorbax SB C18, 2.1 x 50 mm, 3.5 µm)

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Zorbax SB C18 (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol:Acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Gradient Isocratic: 80% B
Injection Volume 10 µL
Column Temperature 40 °C
Run Time 6.0 minutes

Mass Spectrometry Conditions

ParameterParicalcitolThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 417.3423.3
Product Ion (m/z) 399.3405.3
Collision Energy (eV) 1515
Dwell Time (ms) 100100

Note: MS parameters should be optimized for the specific instrument used.

Protocols

Standard and QC Sample Preparation
  • Prepare stock solutions of Paricalcitol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of Paricalcitol by serial dilution of the stock solution with methanol to create calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL this compound (Internal Standard) start->add_is vortex1 Vortex (30 seconds) add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex (5 minutes) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute with 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow.

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 10-500 pg/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.

Table 1: Calibration Curve Data

Concentration (pg/mL)Peak Area Ratio (Analyte/IS)
100.021
250.053
500.105
1000.212
2500.528
5001.055
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ106.83.58.24.1
Low305.1-2.36.5-1.8
Medium2004.51.75.82.4
High4003.9-0.95.1-0.5
Recovery and Matrix Effect

The extraction recovery of Paricalcitol was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standards.

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low88.295.1
High91.596.8
Stability

The stability of Paricalcitol in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Paricalcitol is stable under these conditions.

Table 4: Stability Data

Stability ConditionConcentration (pg/mL)% Change from Nominal
Bench-top (6 hours)30-4.2
400-3.1
Freeze-thaw (3 cycles)30-5.8
400-4.5
Long-term (-80°C, 30 days)30-6.1
400-5.3

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative determination of Paricalcitol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple and efficient liquid-liquid extraction protocol allows for high sample throughput. This validated method is well-suited for supporting clinical and preclinical studies of Paricalcitol.

Utilizing Paricalcitol-D6 for In Vitro and In Vivo Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D2), is a selective vitamin D receptor (VDR) agonist.[1][2] It is primarily utilized in clinical settings for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[2][3] In the realm of scientific research, Paricalcitol is a valuable tool for investigating the physiological and pathophysiological roles of the vitamin D signaling pathway. Paricalcitol-D6, a deuterated form of Paricalcitol, serves as an essential internal standard for the accurate quantification of Paricalcitol in biological matrices using mass spectrometry-based techniques.[4] This document provides detailed application notes and protocols for the utilization of this compound in both in vitro and in vivo research settings.

Application Note: this compound as an Internal Standard for LC-MS/MS Quantification

This compound is the ideal internal standard for the quantitative analysis of Paricalcitol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to Paricalcitol, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference of 6 daltons allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte.

Key Applications:

  • Pharmacokinetic (PK) studies in animal models and human clinical trials.

  • Drug metabolism and disposition studies.

  • Therapeutic drug monitoring.

  • In vitro drug uptake and transport assays.

Experimental Protocols

In Vitro Application: Quantification of Paricalcitol in Cell Culture Lysates and Media

This protocol outlines a general procedure for the quantification of Paricalcitol from cell culture experiments using this compound as an internal standard. This is applicable for studies investigating the cellular effects of Paricalcitol, such as its impact on gene expression, cell proliferation, or cytokine production.

a. Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 LC-MS/MS Analysis A Seed cells and culture B Treat cells with Paricalcitol A->B C Collect cell culture medium B->C D Lyse cells and collect lysate B->D E Spike with this compound (Internal Standard) C->E D->E F Liquid-Liquid Extraction E->F G Evaporate and reconstitute F->G H Inject sample G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Data Analysis (Quantification) J->K

Caption: Workflow for Paricalcitol quantification in cell culture samples.

b. Materials

  • Paricalcitol

  • This compound

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (e.g., methanol/water mixture)

  • HPLC-grade water

  • HPLC-grade methanol

  • Ammonium acetate

c. Protocol

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Paricalcitol for the specified duration.

  • Sample Collection:

    • Medium: Collect the cell culture medium into a clean tube.

    • Cell Lysate: Wash the cells with ice-cold PBS, then add cell lysis buffer. Scrape the cells and collect the lysate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of cell culture medium or lysate, add a known concentration of this compound solution (internal standard).

    • Add 2 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Zorbax SB C18 or equivalent.

      • Mobile Phase: Isocratic elution with a methanol and ammonium acetate solution.

      • Flow Rate: Gradient flow may be used.

      • Run Time: Approximately 6.0 minutes.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both Paricalcitol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Paricalcitol to this compound.

    • Determine the concentration of Paricalcitol in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Paricalcitol and a fixed concentration of this compound.

d. Quantitative Data Summary: In Vitro Effects of Paricalcitol

Cell TypeParameter MeasuredEffect of ParicalcitolReference
Bovine parathyroid cellsPTH secretionDose-dependent inhibition
Neonatal rat cardiomyocytesLeft ventricular hypertrophySignificantly slowed the process
Human prostate cancer cellsCell proliferationInhibition
Human immune cellsCytokine levelsSignificant reduction in TNF-α, IL-8, CRP; significant increase in IL-10.
Rat myoblast cell lineCell differentiationInduced morphological changes and differentiation without intracellular calcification.
In Vivo Application: Pharmacokinetic Study of Paricalcitol in a Rat Model

This protocol describes a pharmacokinetic study of Paricalcitol in rats, utilizing this compound for accurate plasma concentration determination.

a. Experimental Workflow

G cluster_0 Animal Dosing cluster_1 Blood Sampling cluster_2 Sample Analysis cluster_3 Pharmacokinetic Analysis A Administer Paricalcitol to rats (e.g., intraperitoneal injection) B Collect blood samples at predefined time points A->B C Process blood to obtain plasma B->C D Spike plasma with this compound C->D E Liquid-Liquid Extraction D->E F LC-MS/MS Analysis E->F G Determine plasma concentration vs. time profile F->G H Calculate PK parameters (Cmax, Tmax, AUC, t1/2) G->H

Caption: Workflow for an in vivo pharmacokinetic study of Paricalcitol.

b. Materials

  • Paricalcitol formulation for injection

  • This compound

  • Adult male rats (e.g., Sprague-Dawley)

  • Vehicle for Paricalcitol (e.g., saline, propylene glycol/ethanol mixture)

  • Anticoagulant (e.g., EDTA)

  • Anesthetic

  • Materials for blood collection (syringes, tubes)

  • Reagents and equipment for sample preparation and LC-MS/MS analysis as described in the in vitro protocol.

c. Protocol

  • Animal Handling and Dosing:

    • Acclimatize rats to the laboratory conditions.

    • Administer a single dose of Paricalcitol (e.g., 32 ng/rat, intraperitoneally).

  • Blood Collection:

    • Collect blood samples (approximately 200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation and LC-MS/MS Analysis:

    • Follow the procedure described in the in vitro protocol for plasma sample extraction and analysis. A linear response function for Paricalcitol in human plasma has been established in the range of 10-500 pg/mL.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration of Paricalcitol versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).

d. Quantitative Data Summary: In Vivo Effects and Pharmacokinetics of Paricalcitol

SpeciesStudy TypeParameterValueReference
HumanPharmacokineticsElimination Half-Life (Healthy Subjects)5 to 7 hours
HumanPharmacokineticsElimination Half-Life (CKD Stage 5 on HD)13.9 hours
HumanPharmacokineticsElimination Half-Life (CKD Stage 5 on PD)15.4 hours
RatRenal Insufficiency ModelPlasma PTH5-fold increase (vs. 13-fold in untreated)
RatVitamin D Deficiency ModelGlobal Fat PercentageSignificantly reduced
RatRenal Insufficiency ModelAortic CalcificationIncreased from 2.1% to 7.1%

Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Paricalcitol-VDR signaling pathway.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Paricalcitol in a variety of research applications. The protocols and data presented herein provide a framework for researchers to utilize Paricalcitol and this compound in their in vitro and in vivo studies to further elucidate the roles of vitamin D signaling in health and disease.

References

Troubleshooting & Optimization

How to troubleshoot low signal intensity for Paricalcitol-D6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Paricalcitol-D6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low signal intensity, and to provide guidance on method optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in my LC-MS/MS experiment?

Low signal intensity for a deuterated internal standard like this compound can arise from several factors, ranging from sample preparation to instrument settings. The most common culprits include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions), or non-optimized cone voltage and collision energy can significantly reduce signal intensity.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's source.[1]

  • Poor Ionization Efficiency: The choice of ionization source (e.g., ESI vs. APCI) and the mobile phase composition can greatly impact how efficiently this compound is ionized.

  • Degradation of the Standard: this compound, like other vitamin D analogs, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage and handling can lead to degradation and a lower effective concentration.

  • Issues with the LC Method: Poor chromatographic peak shape (e.g., broad or tailing peaks) can lower the signal-to-noise ratio. Leaks in the LC system can also lead to inconsistent and low signals.

  • Instrument Contamination: A dirty ion source, transfer optics, or detector can cause a general decrease in sensitivity for all analytes, including this compound.

Q2: How can I determine if matrix effects are responsible for the low signal of this compound?

A post-extraction spike experiment is a standard method to evaluate the impact of matrix effects. This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response in a sample matrix that has been extracted but does not initially contain the standard. A significantly lower signal in the matrix sample indicates ion suppression.

Q3: Which ionization mode, positive or negative, is more suitable for this compound?

For vitamin D analogs like Paricalcitol, Electrospray Ionization (ESI) in the positive ion mode is commonly used. This is because the molecule can be readily protonated to form a stable [M+H]⁺ ion, which is then used as the precursor ion in MS/MS analysis.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.

dot

Troubleshooting_Workflow start Low this compound Signal check_ms Step 1: Verify MS Performance - Infuse this compound standard directly - Check for stable and strong signal start->check_ms ms_ok Signal is Strong check_ms->ms_ok Yes ms_bad Signal is Weak/Unstable check_ms->ms_bad No check_lc Step 2: Evaluate LC System - Check for leaks and pressure fluctuations - Inspect column performance (peak shape) ms_ok->check_lc troubleshoot_ms Troubleshoot Mass Spectrometer - Clean ion source - Check detector - Verify tuning and calibration ms_bad->troubleshoot_ms troubleshoot_ms->check_ms lc_ok LC System OK check_lc->lc_ok Yes lc_bad LC System Issues check_lc->lc_bad No check_method Step 3: Optimize Method Parameters - Review MRM transitions - Optimize cone voltage and collision energy - Assess mobile phase lc_ok->check_method troubleshoot_lc Troubleshoot LC System - Replace column - Service pumps - Check connections lc_bad->troubleshoot_lc troubleshoot_lc->check_lc method_ok Method Optimized check_method->method_ok Yes method_bad Low Signal Persists check_method->method_bad No solution Problem Resolved method_ok->solution check_sample Step 4: Investigate Sample Preparation - Perform post-extraction spike - Check for standard degradation - Evaluate extraction efficiency method_bad->check_sample check_sample->solution

Caption: A step-by-step decision tree for troubleshooting low signal intensity.

Guide 2: Optimizing Mass Spectrometry Parameters

For optimal sensitivity, it is crucial to fine-tune the mass spectrometer's parameters for this compound.

  • MRM Transition Selection: The Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) are fundamental for sensitivity and specificity. While a definitive published source for this compound transitions is elusive, we can infer likely transitions based on the structure of Paricalcitol and data from other deuterated vitamin D analogs. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and often involve the loss of water molecules.

  • Cone Voltage and Collision Energy Optimization:

    • Cone Voltage: This parameter influences the transmission of ions from the source to the mass analyzer. A voltage ramp should be performed to find the value that maximizes the intensity of the precursor ion.

    • Collision Energy: This determines the degree of fragmentation of the precursor ion. An energy ramp should be conducted to find the optimal energy that yields the highest intensity for the chosen product ion.

Quantitative Data

The following tables provide representative, albeit not experimentally verified for this specific molecule, mass spectrometry parameters for this compound. These values should be used as a starting point for method development and optimized in your laboratory.

Table 1: Proposed MRM Transitions for Paricalcitol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
Paricalcitol417.3399.3H₂O
Paricalcitol417.3381.32H₂O
This compound 423.3 405.3 H₂O
This compound 423.3 387.3 2H₂O

Table 2: Illustrative Optimization of Cone Voltage and Collision Energy for this compound (m/z 423.3 -> 405.3)

Cone Voltage (V)Precursor Ion Intensity (arbitrary units)Collision Energy (eV)Product Ion Intensity (arbitrary units)
205,000108,000
308,0001515,000
40 12,000 20 25,000
5010,0002520,000
607,0003012,000

Values in bold represent the optimized parameters in this illustrative example.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Paricalcitol from Human Plasma

This protocol is adapted from a published method for the analysis of Paricalcitol in human plasma.[1]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

dot

LLE_Protocol start Start: 500 µL Plasma add_is Add 50 µL this compound IS start->add_is vortex1 Vortex (30s) add_is->vortex1 add_mtbe Add 2 mL MTBE vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 analyze Inject into LC-MS/MS vortex3->analyze

References

Technical Support Center: Optimizing Chromatographic Conditions to Resolve Paricalcitol from its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of Paricalcitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving Paricalcitol from its metabolites and related impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing Paricalcitol and its metabolites?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), typically utilizing reverse-phase columns, such as C18.[1][2] Isocratic methods often employ a mobile phase consisting of a mixture of acetonitrile and water, for instance in a 70:30 (v/v) ratio.[1] Gradient elution methods are also common for separating a wider range of impurities.[2] Additionally, normal-phase HPLC has been used, which can be beneficial when dealing with complex matrices like soft capsule formulations where oily excipients can interfere with reverse-phase separations.

Q2: What are the typical challenges encountered when separating Paricalcitol from its metabolites?

A2: Due to the structural similarity between Paricalcitol and its metabolites, achieving baseline separation can be challenging. Common issues include:

  • Peak Tailing: This is often observed for basic compounds on silica-based columns and can be caused by secondary interactions with residual silanol groups.[3]

  • Co-elution of Impurities: Structurally similar impurities, such as epimers and isomers, can co-elute with the main Paricalcitol peak, leading to inaccurate quantification.

  • Poor Resolution: Insufficient separation between the Paricalcitol peak and adjacent metabolite or degradation product peaks is a frequent problem.

  • Matrix Effects: In formulated products like soft capsules, excipients can interfere with the chromatography, causing issues like shifting retention times.

Q3: How can I improve the resolution between Paricalcitol and a closely eluting impurity?

A3: To enhance resolution, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

  • Gradient Slope: For gradient methods, a shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

  • Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Paricalcitol and its impurities, thereby affecting their retention and selectivity.

  • Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl or cyano column) can offer different selectivity. For vitamin D analogs, highly hydrophobic phases with a high carbon load have shown good separation.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it should be used cautiously as it can also affect the stability of the analytes.

Q4: What should I do if I observe peak tailing for the Paricalcitol peak?

A4: Peak tailing for Paricalcitol can often be addressed by:

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the column that cause tailing.

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups, reducing their interaction with the basic analyte.

  • Using an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Checking for Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting the sample to see if the peak shape improves.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the chromatographic analysis of Paricalcitol.

Issue 1: Poor Resolution Between Paricalcitol and an Unknown Impurity

Symptoms:

  • Peaks for Paricalcitol and an impurity are not baseline-separated (Resolution < 1.5).

  • Difficulty in accurately integrating the peak areas.

Troubleshooting Workflow:

G start Poor Resolution Observed step1 Decrease Organic Solvent % in Mobile Phase start->step1 step2 Modify Gradient Slope (make it shallower) step1->step2 No Improvement end_success Resolution Improved step1->end_success Success step3 Change Organic Modifier (e.g., Acetonitrile to Methanol) step2->step3 No Improvement step2->end_success Success step4 Adjust Mobile Phase pH step3->step4 No Improvement step3->end_success Success step5 Try a Different Column Chemistry (e.g., Phenyl, Cyano) step4->step5 No Improvement step4->end_success Success step5->end_success Success end_fail Issue Persists step5->end_fail No Improvement G start Peak Tailing Observed step1 Check for Column Overload (Inject Diluted Sample) start->step1 step2 Add Basic Modifier (e.g., TEA) to Mobile Phase step1->step2 No Improvement end_success Peak Shape Improved step1->end_success Tailing Reduced step3 Lower Mobile Phase pH (e.g., to ~3) step2->step3 No Improvement step2->end_success Success step4 Use a High-Purity, End-Capped Column step3->step4 No Improvement step3->end_success Success step5 Check for Extra-Column Dead Volume step4->step5 No Improvement step4->end_success Success end_fail Issue Persists step5->end_fail No Improvement G Paricalcitol Paricalcitol Degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) Paricalcitol->Degradation Hydrolysis Hydrolysis Products Degradation->Hydrolysis Oxidation Oxidation Products Degradation->Oxidation Photo Photodegradation Products Degradation->Photo Thermal Thermal Degradants Degradation->Thermal

References

Addressing matrix effects in the analysis of Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of Paricalcitol-D6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as Paricalcitol, by co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] In the analysis of biological samples, endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[4]

Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?

A2: A deuterated internal standard (d-IS), like this compound, is a stable isotope-labeled (SIL) version of the analyte. The guiding principle is that the d-IS has nearly identical physicochemical properties to the analyte (Paricalcitol).[5] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte. By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to accurate quantification.

Q3: My results are inconsistent even with this compound as an internal standard. Why might this be happening?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. Several factors could lead to inconsistent results:

  • Differential Matrix Effects: A slight chromatographic separation between Paricalcitol and this compound can occur due to the "isotope effect". If this separation is significant, the analyte and the d-IS will not experience the same matrix components as they elute, leading to different degrees of ion suppression or enhancement.

  • Inter-individual Matrix Variability: The composition of biological matrices can vary significantly between individuals or lots. A method validated using pooled plasma may not adequately correct for matrix effects in individual patient samples.

  • Suboptimal Sample Preparation: Inefficient removal of matrix components, particularly phospholipids, during sample preparation can overwhelm the compensatory ability of the internal standard.

  • Analyte Stability Issues: Degradation of Paricalcitol or this compound during sample collection, storage, or processing can be mistaken for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem: Poor reproducibility of the Paricalcitol/Paricalcitol-D6 peak area ratio.

Potential Cause Recommended Solution
Chromatographic Separation of Analyte and IS Optimize the LC method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.
Variable Matrix Effects Improve the sample preparation method to remove more interfering components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Inconsistent Sample Extraction Ensure the extraction procedure is robust and consistently applied. For LLE, ensure consistent vortexing times and phase separation. For SPE, ensure cartridges are properly conditioned and not overloaded.

Problem: Significant ion suppression or enhancement is observed.

Potential Cause Recommended Solution
High Concentration of Phospholipids Phospholipids are a major cause of ion suppression in plasma and serum samples. Utilize a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or specialized protein precipitation plates.
Co-elution with Other Endogenous Components Modify the chromatographic conditions to separate Paricalcitol from the interfering peaks. A longer run time or a shallower gradient may be necessary.
Ion Source Contamination Clean the mass spectrometer's ion source. Matrix components can build up over time and affect ionization efficiency.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Paricalcitol and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). Spike Paricalcitol and this compound into the final, clean extract at the same low and high concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike Paricalcitol and this compound into the blank matrix before the extraction process at the same low and high concentrations. (This set is primarily for recovery determination).

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • IS-Normalized MF = (MF of Paricalcitol) / (MF of this compound)

Data Interpretation:

Metric Calculation Ideal Value Interpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
IS-Normalized MF (MF of Analyte) / (MF of IS)~1.0A value close to 1.0 suggests the d-IS is effectively compensating for the matrix effect. A value significantly different from 1.0 indicates differential matrix effects.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)>85% (Typical)Measures the efficiency of the extraction process.
Protocol 2: Example LC-MS/MS Method for Paricalcitol in Human Plasma

This protocol is adapted from a validated method for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of human plasma into a clean tube.

  • Add the working solution of this compound.

  • Add the extraction solvent.

  • Vortex to mix.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

Parameter Condition
LC Column Zorbax SB C18
Mobile Phase Isocratic mobile phase
Flow Rate Gradient flow
Run Time 6.0 minutes
Retention Time ~2.6 minutes for both Paricalcitol and this compound

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

cluster_0 Troubleshooting Workflow for Inconsistent Results A Inconsistent Paricalcitol/Paricalcitol-D6 Ratio B Check for Co-elution of Analyte and IS A->B C Optimize LC Method: - Adjust Gradient - Change Mobile Phase - Try New Column B->C No D Evaluate Matrix Effect (Post-Extraction Spike) B->D Yes C->D E Improve Sample Prep: - Switch to LLE/SPE - Use Phospholipid Removal Plates D->E High Variability F Assess Analyte Stability: - Freeze/Thaw Cycles - Bench-Top Stability D->F Consistent MF G Consistent Results Achieved E->G F->G cluster_1 Matrix Effect Evaluation Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Spike Matrix cluster_C Set C: Pre-Spike Matrix A1 Spike Analyte + IS in Solvent Analysis LC-MS/MS Analysis A1->Analysis B1 Extract Blank Matrix B2 Spike Analyte + IS into Extract B1->B2 B2->Analysis C1 Spike Analyte + IS into Blank Matrix C2 Extract Spiked Matrix C1->C2 C2->Analysis Calculation Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF 3. Recovery (RE) Analysis->Calculation

References

Stability of Paricalcitol-D6 in various organic solvents and plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Paricalcitol-D6 in various organic solvents and plasma. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound powder should be stored at -20°C for long-term stability, which can be maintained for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2][3]

Q2: How should I store this compound once it is dissolved in an organic solvent?

A2: For stock solutions, it is recommended to store them at -80°C, which can maintain stability for up to two years. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][2]

Q3: Which organic solvents are compatible with this compound?

Q4: How many freeze-thaw cycles can a this compound plasma sample undergo?

A4: While specific data for this compound is not available, general laboratory practice advises minimizing freeze-thaw cycles for all analytes in plasma to prevent degradation. It is strongly recommended to aliquot plasma samples after spiking with this compound to avoid the need for repeated thawing of the entire sample. For many analytes, significant degradation can be observed after just a few cycles.

Q5: What are the potential degradation pathways for this compound?

A5: Paricalcitol, the non-deuterated analogue, is known to be sensitive to hydrolysis, oxidation, photolysis, and thermal degradation. Therefore, it is crucial to protect this compound solutions from light, excessive heat, and strong oxidizing or hydrolytic conditions.

Troubleshooting Guide

Issue: Inconsistent results in analytical runs.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution from solid powder. Compare the performance of the new stock solution with the old one. If the new solution provides more consistent results, discard the old stock. Ensure stock solutions are stored at -80°C in small, single-use aliquots.

  • Possible Cause 2: Degradation of this compound in plasma samples.

    • Troubleshooting Step: Review the handling and storage of plasma samples. Ensure they were promptly frozen after collection and that the number of freeze-thaw cycles has been minimized. If samples were stored at -20°C for an extended period, consider if degradation may have occurred. Whenever possible, store plasma samples at -80°C.

Issue: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Instability in the extraction solvent.

    • Troubleshooting Step: Evaluate the stability of this compound in the extraction solvent. Prepare a standard in the extraction solvent and analyze it at different time points (e.g., immediately after preparation and after a few hours at room temperature). If degradation is observed, consider using a different solvent or minimizing the time the sample is in the solvent before analysis.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Paricalcitol is a lipophilic molecule and may adsorb to certain types of plastic. Using silanized glass vials or low-adsorption polypropylene tubes for sample preparation and storage can help minimize this issue.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent (DMSO)-80°C2 years
In Solvent (DMSO)-20°C1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a clean, calibrated microbalance.

  • Dissolve the powder in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Freeze-Thaw Stability in Plasma

  • Spike a pool of control plasma with a known concentration of this compound.

  • Divide the spiked plasma into multiple aliquots.

  • Analyze a set of aliquots immediately (zero freeze-thaw cycles) to establish a baseline concentration.

  • Store the remaining aliquots at -80°C.

  • Subject sets of aliquots to a specified number of freeze-thaw cycles (e.g., 1, 2, 3, 5 cycles). A freeze-thaw cycle consists of freezing the sample for at least 12 hours at -80°C followed by thawing unassisted at room temperature.

  • After the designated number of cycles, extract this compound from the plasma using a validated liquid-liquid or solid-phase extraction method.

  • Analyze the extracted samples by a validated LC-MS/MS method.

  • Compare the mean concentration of each freeze-thaw set to the baseline concentration to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_output Output start Start prep_stock Prepare Stock Solution (this compound in Solvent) start->prep_stock spike_plasma Spike Control Plasma prep_stock->spike_plasma aliquot Aliquot Spiked Plasma spike_plasma->aliquot baseline Baseline Analysis (0 Freeze-Thaw Cycles) aliquot->baseline ft_cycles Freeze-Thaw Cycles (1, 2, 3, 5...) aliquot->ft_cycles extraction Sample Extraction (LLE or SPE) baseline->extraction ft_cycles->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Comparison lcms->data_analysis end Stability Report data_analysis->end

Caption: Workflow for assessing the freeze-thaw stability of this compound in plasma.

References

Techniques to minimize ion suppression for accurate Paricalcitol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the accurate quantification of Paricalcitol using LC-MS/MS.

Troubleshooting Guides

Issue: Low Paricalcitol Signal Intensity and Poor Sensitivity

Question: My Paricalcitol signal is weak and I'm struggling to achieve the desired lower limit of quantification (LLOQ). What are the likely causes and how can I troubleshoot this?

Answer:

Low signal intensity for Paricalcitol is a common issue often linked to ion suppression, where co-eluting matrix components interfere with the ionization of Paricalcitol in the mass spectrometer's ion source.[1][2] Here’s a step-by-step guide to address this:

  • Evaluate Your Sample Preparation: The cleaner the sample, the lower the matrix effects.

    • If using Protein Precipitation (PPT): This is a simple but often "dirtier" method. Phospholipids are a major cause of ion suppression and are not efficiently removed by PPT. Consider switching to a more rigorous technique.

    • Recommended Action: Implement a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method. A validated LLE method for Paricalcitol has been shown to be effective.

  • Optimize Chromatographic Separation: Ensure Paricalcitol is chromatographically separated from the regions of significant ion suppression.

    • Action: Perform a post-column infusion experiment to identify the retention time windows where matrix components cause the most significant ion suppression. Adjust your LC gradient to elute Paricalcitol in a "cleaner" region of the chromatogram.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Paricalcitol-d6, is the gold standard for compensating for ion suppression. Since it co-elutes and has nearly identical physicochemical properties to Paricalcitol, it will experience similar ion suppression, allowing for an accurate analyte/IS ratio for quantification.

Issue: High Variability and Poor Reproducibility in Quality Control (QC) Samples

Question: I am observing inconsistent results for my Paricalcitol QC samples. What could be causing this lack of reproducibility?

Answer:

High variability in QC samples often points to inconsistent matrix effects between different sample preparations.

  • Standardize Sample Preparation: Ensure your chosen sample preparation protocol is followed precisely for every sample. Minor variations can lead to differing levels of matrix components in the final extract.

  • Employ a Robust Sample Preparation Method: As mentioned previously, LLE or SPE are generally more effective at removing interfering matrix components than PPT, leading to more consistent results.

  • Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix (e.g., human plasma) as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.

  • Utilize a SIL-IS: The use of this compound is highly recommended to correct for sample-to-sample variations in ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it specifically affect Paricalcitol quantification?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) reduce the ionization efficiency of the target analyte, in this case, Paricalcitol, in the electrospray ionization (ESI) source of the mass spectrometer. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of Paricalcitol.

Q2: Which sample preparation technique is best for minimizing ion suppression for Paricalcitol?

A2: While the "best" technique can be application-dependent, a validated Liquid-Liquid Extraction (LLE) method has been successfully used for the sensitive quantification of Paricalcitol in human plasma. LLE is effective at removing many interfering components. Solid-Phase Extraction (SPE) is another powerful technique that can provide even cleaner extracts, though it may require more method development. Protein precipitation is generally considered the least effective for removing ion-suppressing matrix components.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Sample dilution can reduce the concentration of interfering matrix components, but it also dilutes the Paricalcitol concentration. This approach is only feasible if the initial Paricalcitol concentration is high enough to remain well above the LLOQ after dilution. For trace-level quantification, this is often not a viable primary strategy.

Q4: How do I perform a post-column infusion experiment to check for ion suppression?

A4: A post-column infusion experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Set up your LC-MS/MS system with the analytical column and mobile phase for your Paricalcitol assay.

  • Prepare a standard solution of Paricalcitol in the mobile phase.

  • Using a syringe pump and a T-connector, continuously infuse the Paricalcitol solution into the eluent from the LC column before it enters the mass spectrometer.

  • Acquire data in MRM mode for the Paricalcitol transition to establish a stable baseline signal.

  • Inject a blank, extracted plasma sample (prepared using your intended sample preparation method).

  • Monitor the baseline for any significant drops in signal intensity. These drops indicate retention times where matrix components are eluting and causing ion suppression.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Paricalcitol Quantification

TechniquePrincipleAdvantages for Paricalcitol AnalysisDisadvantages for Paricalcitol Analysis
Protein Precipitation (PPT) Proteins are precipitated from the plasma sample by adding an organic solvent (e.g., acetonitrile).Fast, simple, and inexpensive.Inefficient removal of phospholipids and other endogenous components, leading to a higher risk of significant ion suppression.
Liquid-Liquid Extraction (LLE) Paricalcitol is partitioned from the aqueous plasma into an immiscible organic solvent.A validated method exists for Paricalcitol. Good removal of polar interferences and salts. Can be automated.Can be labor-intensive if performed manually. May require optimization of solvent systems.
Solid-Phase Extraction (SPE) Paricalcitol is retained on a solid sorbent while interferences are washed away. Paricalcitol is then eluted with a different solvent.Provides very clean extracts, significantly reducing matrix effects. High potential for analyte concentration. Can be automated.Can be more expensive and may require more extensive method development to optimize the sorbent, wash, and elution steps.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Paricalcitol from Human Plasma

This protocol is based on the validated method by Kumar et al. (2015) for the quantification of Paricalcitol in human plasma.

Materials:

  • Human plasma (500 µL)

  • This compound (internal standard)

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

  • Reconstitution solvent (mobile phase)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample.

  • Extraction:

    • Add the appropriate volume of the extraction solvent to the plasma sample.

    • Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase.

  • Vortexing: Vortex the reconstituted sample to ensure the analyte is fully dissolved.

  • Injection: Inject the sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (Example):

  • LC Column: Zorbax SB C18

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: As optimized for the column dimensions.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Paricalcitol and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 500 µL Human Plasma add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (e.g., Zorbax SB C18) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection

Caption: Workflow for Paricalcitol quantification by LC-MS/MS.

ion_suppression_mechanism cluster_source ESI Source cluster_detector Mass Analyzer droplet Charged Droplet gas_phase Gas Phase Ions droplet->gas_phase Evaporation & Competition paricalcitol Paricalcitol paricalcitol->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet detector Detector gas_phase->detector Reduced Paricalcitol Signal troubleshooting_logic start Inaccurate Paricalcitol Results check_is Using SIL-IS (e.g., this compound)? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No check_prep Sample Prep Method? yes_is->check_prep implement_is Implement SIL-IS no_is->implement_is end Accurate Quantification implement_is->end ppt PPT check_prep->ppt lle_spe LLE / SPE check_prep->lle_spe improve_prep Switch to LLE or SPE ppt->improve_prep optimize_chrom Optimize Chromatography (Post-Column Infusion) lle_spe->optimize_chrom improve_prep->end optimize_chrom->end

References

Identifying and mitigating sources of contamination in Paricalcitol-D6 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating sources of contamination in Paricalcitol-D6 standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Paricalcitol, a synthetic analog of vitamin D2. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its six deuterium atoms give it a higher mass than the non-labeled Paricalcitol, allowing it to be distinguished by the mass spectrometer. Since it is chemically almost identical to Paricalcitol, it behaves similarly during sample preparation, chromatography, and ionization, making it an excellent tool for correcting for analytical variability and improving the accuracy and precision of quantification.

Q2: What are the common sources of contamination or inaccuracy when using this compound standards?

Several factors can lead to contamination or inaccurate results when using this compound standards. These can be broadly categorized as:

  • Chemical Impurities: These can be introduced during the synthesis of the standard and may include isomers (e.g., 22Z-Paricalcitol), precursors, or other related compounds.

  • Degradation Products: Paricalcitol is susceptible to degradation under certain conditions, such as exposure to acid, base, oxidizing agents, light, and heat.[1] this compound is expected to have similar stability.

  • Isotopic Exchange: This is a critical issue for deuterated standards. The deuterium atoms on the molecule can exchange with hydrogen atoms from the solvent or the sample matrix, leading to a decrease in the concentration of the deuterated standard and an increase in the concentration of the unlabeled analyte.

  • Solvent Impurities: Trace impurities in the solvents used to dissolve and dilute the standard can interfere with the analysis.

Q3: How should this compound standards be stored to ensure their stability?

To maintain the integrity of this compound standards, proper storage is crucial. Based on information for Paricalcitol, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator.[2]

  • Light: Protect from light by using amber vials or storing in the dark.[1]

  • Container: Use well-closed containers to prevent solvent evaporation and contamination.[3]

  • Solution Stability: It is recommended to prepare fresh solutions for each analytical run. If solutions are to be stored, they should be kept at a low temperature (-20°C or -80°C) and for a limited time. The stability of Paricalcitol in solution can be poor, with recommendations for freshly prepared solutions.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

Symptoms: The peak area of the this compound internal standard is inconsistent across different samples in the same analytical run.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Pipetting Verify the calibration of your pipettes. Ensure consistent and accurate pipetting technique when adding the internal standard to each sample.
Incomplete Mixing Vortex each sample thoroughly after adding the internal standard to ensure it is homogeneously distributed in the matrix.
Matrix Effects Different biological samples can have varying matrix effects, leading to ion suppression or enhancement. Perform a matrix effect study by comparing the internal standard response in neat solution versus in the matrix from different sources. If significant matrix effects are observed, consider further sample cleanup or a different ionization technique.
Adsorption to Surfaces Paricalcitol has been shown to adsorb to certain plastic surfaces.[1] Use low-adsorption vials and pipette tips. Evaluate the recovery of the standard from your sample preparation workflow.
Issue 2: Unexpected Peak at the Retention Time of Unlabeled Paricalcitol

Symptoms: A peak corresponding to unlabeled Paricalcitol is observed in blank samples or is unexpectedly high in study samples.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Isotopic Exchange (Back-Exchange) This is a primary suspect. Deuterium atoms on the internal standard are exchanging with protons from the solvent or matrix. See the detailed experimental protocol below for investigating isotopic exchange. To mitigate, use aprotic solvents where possible, control the pH of your solutions (avoid strongly acidic or basic conditions), and keep samples at low temperatures.
Contamination of the Standard The this compound standard itself may contain a small amount of the unlabeled compound. Check the Certificate of Analysis (CoA) for the isotopic purity of the standard.
System Contamination The LC-MS/MS system may be contaminated with Paricalcitol. Inject a series of blank solvent injections to check for carryover. If carryover is observed, clean the injection port, needle, and column.
Issue 3: Gradual Decrease in Internal Standard Response Over a Run

Symptoms: The peak area of the this compound internal standard consistently decreases over the course of an analytical run.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation in the Autosampler Paricalcitol is sensitive to temperature and light. If the autosampler is not refrigerated or is exposed to light, the standard may be degrading in the vials during the run. Ensure the autosampler is temperature-controlled and use amber or light-blocking vials.
Instability in Reconstituted Solution The solvent used to reconstitute the dried extract may be causing degradation. Assess the stability of the internal standard in the reconstitution solvent over the time course of your analytical run. Consider using a more stable solvent composition.

Data Presentation

Table 1: Example Certificate of Analysis Data for this compound

ParameterSpecificationResult
Chemical Purity (HPLC) ≥ 98.0%99.2%
Isotopic Purity ≥ 99 atom % D99.6 atom % D
Deuterium Incorporation No significant signals for D0-D5Conforms
22Z-Paricalcitol Isomer ≤ 0.5%0.15%
Other Single Impurity ≤ 0.2%0.08%
Total Impurities ≤ 1.0%0.4%

Table 2: Stability of this compound in Different Solvents (Example Data)

SolventStorage ConditionTime (hours)% Recovery
MethanolRoom Temperature, Light2485%
Methanol4°C, Dark2498%
AcetonitrileRoom Temperature, Light2492%
Acetonitrile4°C, Dark2499%
50:50 Acetonitrile:Water (pH 7)4°C, Dark2495%
50:50 Acetonitrile:Water (pH 3)4°C, Dark2490%
50:50 Acetonitrile:Water (pH 10)4°C, Dark2475%

Experimental Protocols

Protocol 1: Investigation of Isotopic Exchange

Objective: To determine if back-exchange of deuterium atoms is occurring under the experimental conditions.

Methodology:

  • Prepare Samples:

    • T=0 Sample: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Sample: Spike the same concentration of this compound into the blank matrix and incubate it at the same temperature and for the same duration as your typical sample preparation and analysis time.

    • Incubated Solvent Sample: Spike the same concentration of this compound into your final reconstitution solvent and incubate under the same conditions.

  • LC-MS/MS Analysis: Analyze all samples by LC-MS/MS. Monitor the multiple reaction monitoring (MRM) transitions for both this compound and unlabeled Paricalcitol.

  • Data Analysis:

    • Compare the peak area of this compound in the incubated samples to the T=0 sample. A significant decrease suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled Paricalcitol channel at the same retention time as this compound. The presence of this peak is a direct indication of isotopic exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound and assess its stability under stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions as described in ICH guidelines:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid standard at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • LC-MS/MS Analysis: Analyze the stressed samples along with a control sample (unstressed standard) by LC-MS/MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks, which represent potential degradation products. The decrease in the peak area of the parent compound indicates the extent of degradation.

Visualizations

Experimental_Workflow_Isotopic_Exchange cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion T0 T=0 Sample (Immediate Processing) LCMS LC-MS/MS Analysis (Monitor D6 and D0) T0->LCMS Inc_Matrix Incubated Matrix Sample Inc_Matrix->LCMS Inc_Solvent Incubated Solvent Sample Inc_Solvent->LCMS Compare_Area Compare Peak Areas (T0 vs. Incubated) LCMS->Compare_Area Check_D0 Check for D0 Peak at D6 Retention Time LCMS->Check_D0 Exchange Isotopic Exchange Occurring Compare_Area->Exchange Significant Decrease No_Exchange No Significant Exchange Compare_Area->No_Exchange No Significant Decrease Check_D0->Exchange D0 Peak Present Check_D0->No_Exchange D0 Peak Absent

Caption: Workflow for investigating isotopic exchange in this compound standards.

Troubleshooting_Flowchart Start Inaccurate this compound Results Check_Variability High Variability in IS Response? Start->Check_Variability Check_D0_Peak Unexpected D0 Peak? Check_Variability->Check_D0_Peak No Sol_Variability Troubleshoot Pipetting, Mixing, and Matrix Effects Check_Variability->Sol_Variability Yes Check_Signal_Loss Gradual IS Signal Loss? Check_D0_Peak->Check_Signal_Loss No Sol_D0_Peak Investigate Isotopic Exchange and System Contamination Check_D0_Peak->Sol_D0_Peak Yes Sol_Signal_Loss Check Autosampler Stability and Solution Integrity Check_Signal_Loss->Sol_Signal_Loss Yes End Accurate Results Check_Signal_Loss->End No Sol_Variability->End Sol_D0_Peak->End Sol_Signal_Loss->End

Caption: Troubleshooting flowchart for common issues with this compound standards.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products ParicalcitolD6 This compound Acid Acid Hydrolysis ParicalcitolD6->Acid Base Base Hydrolysis ParicalcitolD6->Base Oxidation Oxidation ParicalcitolD6->Oxidation Light Photolysis ParicalcitolD6->Light Heat Thermal Stress ParicalcitolD6->Heat Isomers Epimers/Isomers Acid->Isomers Base->Isomers Oxidation_Products Oxidized Metabolites Oxidation->Oxidation_Products Ring_Cleavage Ring-Cleaved Products Light->Ring_Cleavage Heat->Isomers

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Methods for improving the extraction recovery of Paricalcitol from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Paricalcitol Analysis. This guide provides detailed troubleshooting, frequently asked questions, and experimental protocols to help researchers improve the extraction recovery of Paricalcitol from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low extraction recovery of Paricalcitol?

Low recovery of Paricalcitol is often multifactorial, stemming from its physicochemical properties and the complexity of the biological matrix. Key causes include:

  • Inefficient Sample Pre-treatment: Incomplete protein precipitation can trap the analyte, preventing its extraction.[1]

  • Suboptimal Extraction Conditions: For Liquid-Liquid Extraction (LLE), incorrect solvent choice or pH can lead to poor partitioning of Paricalcitol into the organic phase.[1] In Solid-Phase Extraction (SPE), issues can arise from improper sorbent selection, inadequate washing steps that prematurely elute the analyte, or an elution solvent that is too weak to desorb it completely.[2][3]

  • Strong Matrix Interactions: Paricalcitol can bind to endogenous components of the matrix, such as proteins and phospholipids, making it difficult to release during extraction.[1]

  • Analyte Degradation: Although Paricalcitol is relatively stable, exposure to harsh pH conditions or excessive temperatures during sample processing could potentially lead to degradation.

Q2: What is the "matrix effect" and how does it impact Paricalcitol quantification?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix. In LC-MS/MS analysis, these interfering substances can either suppress or enhance the Paricalcitol signal. This phenomenon can lead to significant errors in accuracy and precision, compromising the reliability of quantitative results. The primary sources of matrix effects in plasma are endogenous phospholipids and salts. Effective sample cleanup is the most critical step to minimize these interferences.

Q3: Which extraction method is recommended for Paricalcitol from plasma or serum?

The choice of extraction method depends on the desired level of sample cleanliness, throughput, and available resources. The most common and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): Generally considered the gold standard for bioanalysis due to its high selectivity and ability to provide very clean extracts, which significantly reduces matrix effects. It is highly versatile and can be automated for high-throughput applications.

  • Liquid-Liquid Extraction (LLE): A widely used, cost-effective method that can also yield high recovery rates. It is effective at removing non-soluble interferences like salts and proteins. However, it may be less efficient at removing phospholipids compared to SPE and is more labor-intensive.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for pharmaceuticals in plasma. It combines the principles of LLE with a dispersive SPE cleanup step, offering a fast and efficient alternative.

Q4: How can I effectively minimize or compensate for matrix effects?

Minimizing matrix effects is crucial for accurate and reproducible results. Key strategies include:

  • Improving Sample Cleanup: Employ a more rigorous extraction protocol. Switching from protein precipitation to a more selective method like SPE can significantly reduce interfering components.

  • Optimizing Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Paricalcitol from co-eluting matrix components.

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal IS, such as Paricalcitol-d6, co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction during data processing.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the method's sensitivity if Paricalcitol concentrations are low.

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
Potential CauseRecommended Action
Inappropriate Extraction Solvent Test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures like ethyl acetate-isopropanol).
Incorrect Sample pH Adjust the pH of the aqueous sample to ensure Paricalcitol is in a neutral, non-ionized state, which favors partitioning into the organic solvent.
Insufficient Mixing/Agitation Ensure thorough mixing by vortexing for at least 2-5 minutes to maximize the surface area for extraction between the aqueous and organic phases.
Formation of Emulsion Add salt ("salting out") to the aqueous layer or centrifuge at a higher speed for a longer duration to break the emulsion.
Analyte Loss During Evaporation Avoid excessively high temperatures or aggressive nitrogen streams during the solvent evaporation step.
Poor Reconstitution Ensure the dried extract is fully redissolved by selecting a reconstitution solvent with adequate solubilizing power, typically a mixture similar to the initial mobile phase.
Guide 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Potential CauseRecommended Action
Incorrect Sorbent Choice Select a sorbent based on the analyte's properties. For Paricalcitol, reversed-phase sorbents like C8 or C18 are common. Mixed-mode or polymeric sorbents may offer higher selectivity.
Analyte Breakthrough During Loading Ensure the sample loading flow rate is slow and steady. Pre-treating the sample (e.g., dilution, pH adjustment) may improve retention.
Premature Elution During Washing The wash solvent may be too strong. Decrease the percentage of organic solvent in the wash solution to remove interferences without eluting Paricalcitol.
Incomplete Elution The elution solvent may be too weak. Increase the organic solvent strength, change the solvent type, or add a modifier (e.g., a small amount of acid or base) to ensure complete desorption of the analyte from the sorbent.
Insufficient Sorbent Mass Ensure the sorbent capacity is not exceeded, especially for highly concentrated samples.

Data Presentation: Comparison of Extraction Methods

The following table summarizes performance data from various studies. Note that direct comparison is challenging as experimental conditions vary between labs.

MethodMatrixExtraction Recovery (%)Key Parameters & Notes
Liquid-Liquid Extraction (LLE) Human PlasmaData not explicitly stated, but method met regulatory validation criteria for accuracy and precision.Extraction with an unspecified solvent. Used this compound as an internal standard.
Automated SPE SerumData not specified, but the method involved both reversed-phase and normal-phase procedures on a single C18 cartridge.Automated procedure following protein precipitation.
QuEChERS (Adapted for Drugs) Human PlasmaAccuracy: 87.5% - 113.1% (for five different drugs, not Paricalcitol).Demonstrates the suitability of QuEChERS for plasma. Used acetonitrile for extraction and MgSO₄ with PSA for cleanup.
Optimized SPE Human Plasma≥92.3% (for six different breast cancer drugs, not Paricalcitol).Shows high recovery achievable with optimized SPE. C8 sorbent with methanol elution gave the best results.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Paricalcitol from Plasma
  • Sample Preparation: Aliquot 500 µL of human plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound in methanol) and briefly vortex.

  • Extraction: Add 3 mL of extraction solvent (e.g., ethyl acetate).

  • Agitation: Cap the tube and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and vortex to ensure it is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Paricalcitol from Plasma
  • Sample Pre-treatment: Precipitate proteins by adding 1 mL of acetonitrile to 500 µL of plasma. Vortex and centrifuge. Collect the supernatant.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute Paricalcitol from the cartridge using 2 mL of a strong solvent (e.g., methanol or acetonitrile). Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample Collection p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Optional) p2->p3 p4 Extraction (LLE / SPE / QuEChERS) p3->p4 p5 Solvent Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC-MS/MS Analysis p6->a1 a2 Data Processing & Quantification a1->a2

Caption: General workflow for Paricalcitol extraction and analysis.

G start Low or Inconsistent Recovery Observed spe_check Using SPE? start->spe_check Check Method lle_check Using LLE? start->lle_check general_check General Checks start->general_check spe_cause1 Incomplete Elution? -> Increase Eluent Strength spe_check->spe_cause1 Yes spe_cause2 Premature Elution? -> Weaken Wash Solvent spe_check->spe_cause2 spe_cause3 Wrong Sorbent? -> Test C8, C18, or Mixed-Mode spe_check->spe_cause3 lle_cause1 Wrong Solvent? -> Test Ethyl Acetate, MTBE lle_check->lle_cause1 Yes lle_cause2 Incorrect pH? -> Adjust pH for Neutral Analyte lle_check->lle_cause2 lle_cause3 Emulsion Formed? -> Centrifuge Longer / Add Salt lle_check->lle_cause3 gen_cause1 Poor Reconstitution? -> Check Solvent, Vortex Thoroughly general_check->gen_cause1 gen_cause2 Analyte Degradation? -> Avoid High Temperatures general_check->gen_cause2

Caption: Troubleshooting decision tree for low Paricalcitol recovery.

G m Complex Matrix (e.g., Plasma) p Effective Sample Preparation (SPE, LLE) m->p is processed by e Reduced Matrix Effects p->e leads to r High Analyte Recovery p->r ensures d Accurate & Reproducible Data Quality e->d improves r->d improves i Stable Isotope-Labeled Internal Standard i->d compensates for variability in

References

Managing isotopic interference between Paricalcitol and Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paricalcitol and its deuterated internal standard, Paricalcitol-D6. The following information is designed to help you manage potential isotopic interference and ensure accurate quantification in your LC-MS/MS experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Paricalcitol using this compound as an internal standard.

Issue 1: Poor Peak Shape or Tailing

  • Question: My chromatographic peaks for Paricalcitol and/or this compound are showing significant tailing or fronting. What could be the cause?

  • Answer: Poor peak shape can arise from several factors related to your liquid chromatography (LC) setup.

    • Column Choice: Ensure you are using a suitable column. A C18 column, such as a Zorbax SB C18, has been shown to be effective for the separation of Paricalcitol.[1]

    • Mobile Phase: The composition of your mobile phase is critical. An isocratic mobile phase with a gradient flow can provide good separation.[1] Consider adjusting the organic-to-aqueous ratio to optimize peak shape.

    • Sample Solvent: Injecting your sample in a solvent that is stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Contamination: Buildup of matrix components on your column can lead to peak tailing. Implement a column washing step between injections or consider using a guard column to protect your analytical column.

Issue 2: Inaccurate or Inconsistent Quantitative Results

  • Question: I am observing high variability and inaccuracy in my quantitative results despite using a deuterated internal standard. What are the likely causes?

  • Answer: Inaccurate quantification can stem from several sources, often related to the behavior of the analyte and internal standard in the mass spectrometer.

    • Isotopic Interference (Crosstalk): The natural isotopic abundance of elements in Paricalcitol can contribute to the signal of this compound, especially at high analyte concentrations. Conversely, the this compound standard may contain a small amount of unlabeled Paricalcitol.

      • How to Check: Analyze a high-concentration sample of unlabeled Paricalcitol and monitor the MRM transition for this compound. Any signal detected is likely due to isotopic contribution.

    • Differential Matrix Effects: Even with a co-eluting internal standard, matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents. This is more likely if there is a slight chromatographic separation between Paricalcitol and this compound due to the deuterium isotope effect.

    • Non-Co-elution: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. Verify that the peaks for Paricalcitol and this compound are perfectly co-eluting.

Issue 3: Low Signal Intensity or Poor Signal-to-Noise Ratio

  • Question: I am struggling to achieve the desired sensitivity for Paricalcitol in my assay. What can I do to improve the signal?

  • Answer: Low signal intensity can be due to issues with sample preparation, chromatography, or mass spectrometer settings.

    • Sample Preparation: Paricalcitol is often present at low concentrations in biological matrices. An efficient extraction method, such as liquid-liquid extraction, is crucial to concentrate the analyte and remove interfering substances.[1]

    • Ionization Efficiency: Ensure your mass spectrometer's ion source parameters are optimized for Paricalcitol. This includes the electrospray voltage, gas temperatures, and gas flows.

    • MRM Transition Selection: The choice of precursor and product ions for your multiple reaction monitoring (MRM) experiment is critical for sensitivity. You may need to experimentally determine the most intense and specific transitions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with this compound?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Paricalcitol) overlaps with the signal of its deuterated internal standard (this compound), or vice versa. This can happen in two primary ways:

  • Analyte to Internal Standard: Paricalcitol, due to the natural abundance of heavy isotopes like Carbon-13, can produce a small signal at the mass-to-charge ratio (m/z) of this compound. At high concentrations of Paricalcitol, this contribution can artificially inflate the internal standard's signal, leading to an underestimation of the analyte's true concentration.

  • Internal Standard to Analyte: The this compound standard may not be 100% isotopically pure and could contain a small percentage of unlabeled Paricalcitol. This would result in a contribution to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the lower end of the calibration curve.

Q2: How can I minimize or correct for isotopic interference?

A2: There are several strategies to manage isotopic interference:

  • Chromatographic Separation: If there is a slight separation between Paricalcitol and this compound, you can integrate the peaks separately. However, complete co-elution is generally preferred for accurate correction of matrix effects.

  • Selection of MRM Transitions: Choose MRM transitions that are less prone to isotopic overlap. This often involves selecting fragment ions that do not contain the site of deuteration.

  • Mathematical Correction: You can experimentally determine the percentage of crosstalk from the analyte to the internal standard and from the internal standard to the analyte. This can be done by injecting pure solutions of each and monitoring the other's MRM transition. The calculated crosstalk can then be used to correct the peak areas in your samples.

  • Use of Higher Mass Isotopologues: If significant interference is observed with this compound, consider using an internal standard with a higher degree of deuteration or one labeled with a heavier isotope like Carbon-13.

Q3: Why might Paricalcitol and this compound have different retention times?

A3: The slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, such as its polarity, which can affect its interaction with the stationary phase of the chromatography column, often resulting in a slightly earlier elution for the deuterated compound in reverse-phase chromatography.

Data Presentation

Table 1: Physicochemical Properties of Paricalcitol and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
ParicalcitolC₂₇H₄₄O₃416.64
This compoundC₂₇H₃₈D₆O₃422.69

Table 2: Example LC-MS/MS Parameters for Paricalcitol Analysis

Note: The specific MRM transitions for Paricalcitol and this compound are not widely reported in the literature and should be determined empirically on your instrument. The values below are hypothetical examples based on the molecular weights and are intended for illustrative purposes only.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Paricalcitol[M+H]⁺ or [M+Na]⁺Fragment 1100Optimize experimentally
Fragment 2 (Qualifier)100Optimize experimentally
This compound[M+H]⁺ or [M+Na]⁺Fragment 1100Optimize experimentally
Fragment 2 (Qualifier)100Optimize experimentally

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the extraction of Paricalcitol from human plasma.[1]

  • To 500 µL of plasma sample, add the this compound internal standard.

  • Vortex the sample to ensure thorough mixing.

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Method

The following is an example of a chromatographic method that has been used for the analysis of Paricalcitol.[1]

  • Column: Zorbax SB C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: An isocratic mobile phase with a gradient flow. The exact composition should be optimized for your system but may consist of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Run Time: Approximately 6 minutes, with an expected retention time for Paricalcitol and this compound of around 2.6 minutes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc_sep LC Separation recon->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int cal_curve Calibration Curve peak_int->cal_curve quant Quantification cal_curve->quant

Caption: Experimental workflow for Paricalcitol analysis.

troubleshooting_logic start Inaccurate Results check_chrom Check Chromatography start->check_chrom check_ms Check MS Data start->check_ms coelution Co-elution Issue? check_chrom->coelution crosstalk Crosstalk Issue? check_ms->crosstalk optimize_lc Optimize LC Method coelution->optimize_lc Yes check_purity Check IS Purity crosstalk->check_purity Yes math_correct Apply Correction crosstalk->math_correct Yes

Caption: Troubleshooting logic for inaccurate results.

References

Correcting for non-linearity in calibration curves using Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paricalcitol-D6 Applications

Welcome to the technical support center for advanced bioanalytical applications. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of this compound to correct for non-linearity in calibration curves, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of Paricalcitol, where six hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard in quantitative mass spectrometry.[1][2] Because its chemical and physical properties are nearly identical to the actual analyte (Paricalcitol), it behaves similarly during sample preparation, chromatography, and ionization.[3] By adding a known amount of this compound to every sample, it can effectively compensate for variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.[1][4]

Q2: What are the common causes of a non-linear calibration curve in an LC-MS/MS assay?

A2: Non-linearity in LC-MS/MS calibration curves is a common phenomenon that can arise from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become overwhelmed, causing the signal response to plateau.

  • Ion Source Saturation/Ion Suppression: The process of ionization is competitive. At high analyte concentrations, the analyte and internal standard can compete for ionization, or co-eluting components from the biological matrix can suppress the ionization of the target analyte. This "matrix effect" can be concentration-dependent, leading to a non-linear relationship.

  • Isotopic Interference (Cross-Talk): The naturally occurring isotopes of the analyte (e.g., ¹³C) can contribute to the signal of the internal standard, especially if the mass difference is small. This effect is more pronounced at high analyte concentrations and can artificially inflate the internal standard's signal, causing the response ratio to curve downwards.

  • Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit. In many cases, a weighted linear (e.g., 1/x²) or a quadratic regression model is more appropriate for LC-MS/MS data.

Q3: How does this compound help correct for this non-linearity?

A3: The fundamental principle of using a SIL internal standard like this compound is that it co-elutes and behaves like the analyte. Therefore, it experiences the same degree of ion suppression or enhancement from matrix effects. While the absolute signal of both the analyte and the internal standard may vary due to these effects, their ratio should remain constant and proportional to the analyte's concentration. This normalization of the response corrects for variability and helps to linearize the relationship between concentration and detector response, which is a prerequisite for a robust bioanalytical method.

Troubleshooting Guide

Issue: My calibration curve is still non-linear even after using this compound.

This is a common issue that requires a systematic approach to diagnose. Follow these steps to identify the root cause.

Step 1: Visually Inspect Chromatograms and Raw Data

Before assessing the curve, examine the raw chromatographic data for all calibration standards.

  • Peak Shape: Look for issues like peak fronting, tailing, or splitting, especially at the lowest and highest concentrations. Poor chromatography can lead to inconsistent integration and non-linearity.

  • Internal Standard Response: The absolute response of this compound should be relatively consistent across all samples (blanks, standards, and QCs). A significant drop in the IS signal at high analyte concentrations can indicate ion suppression.

  • Retention Time: The analyte and this compound should co-elute. A slight shift in retention time (a "chromatographic isotope effect") can occur, but if this shift leads to differential matrix effects, it can compromise correction.

Step 2: Investigate Potential Saturation

Detector or ion source saturation is a primary cause of non-linearity at the high end of the curve.

Troubleshooting ActionExpected Outcome
Dilute the highest concentration standard (e.g., 1:5 or 1:10) and re-inject.If the back-calculated concentration of the diluted sample is now accurate and falls on the linear part of the curve, detector saturation is the likely cause.
Reduce injection volume for all samples.This reduces the total amount of analyte entering the mass spectrometer, potentially bringing the high concentrations back into the linear range of the detector.
Use a less abundant MRM transition for quantification at higher concentrations.If your instrument software allows, you can use a more sensitive transition for the low end of the curve and a less sensitive one for the high end to extend the linear dynamic range.
Step 3: Evaluate Isotopic Interference (Cross-Talk)

Cross-talk from the analyte to the internal standard signal can cause the curve to bend at high concentrations.

Troubleshooting ActionExpected Outcome
Inject a high-concentration standard of the analyte without any internal standard. Check the mass channel for this compound. A significant signal indicates isotopic contribution from the analyte.
Ensure the mass difference is sufficient. This compound has a mass difference of 6 amu, which is generally excellent for minimizing cross-talk. A mass difference of at least 3 amu is typically recommended.
Use a ¹³C-labeled internal standard, if available. Carbon-13 labeled standards have a much lower risk of isotopic interference compared to deuterium-labeled ones.
Step 4: Re-evaluate the Regression Model

LC-MS/MS data often exhibit heteroscedasticity, where the variance of the data points increases with concentration. A simple linear regression may not be adequate.

Troubleshooting ActionExpected Outcome
Apply a weighting factor to the regression, such as 1/x or 1/x².This gives less weight to the higher concentration points, which have greater variance, often resulting in a much better fit (higher R²) and more accurate quantification at the low end.
Try a quadratic (second-order polynomial) regression. A quadratic fit can accurately model a curve that has a slight, consistent bend. This is an acceptable practice, provided the model is validated for accuracy and precision.

Data Presentation: The Impact of Internal Standard Correction

The tables below illustrate a common scenario of non-linearity due to matrix effects and how using the analyte/internal standard response ratio corrects the curve.

Table 1: Calibration Curve Data (Analyte Response Only) This data shows a clear plateau at higher concentrations, leading to a poor linear fit.

Nominal Conc. (pg/mL)Analyte Response (Peak Area)
105,150
2512,800
5026,100
10053,500
250121,200
500195,800
1000215,400
Regression Fit Linear, R² = 0.935

Table 2: Corresponding this compound (IS) Response Note the suppression of the internal standard signal as the analyte concentration increases.

Nominal Conc. (pg/mL)IS Response (Peak Area)
10155,600
25154,900
50156,200
100151,300
250138,500
500110,700
100095,900

Table 3: Corrected Calibration Curve (Response Ratio) Using the ratio of Analyte / IS restores linearity and results in a reliable calibration curve.

Nominal Conc. (pg/mL)Response Ratio (Analyte / IS)
100.033
250.083
500.167
1000.354
2500.875
5001.769
10002.246
Regression Fit Linear (1/x² weight), R² = 0.998

Experimental Protocols

Protocol: Quantification of an Analyte in Human Plasma using this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters such as solvent choice, gradient, and MS settings must be optimized for the target analyte.

  • Preparation of Stock and Working Solutions

    • Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of analyte standard and dissolve in 1 mL of methanol.

    • IS Stock (1 mg/mL): Dissolve ~1 mg of this compound in 1 mL of methanol.

    • Working Standards: Prepare a series of analyte working solutions by serial dilution of the stock solution with 50:50 methanol/water.

    • IS Working Solution (e.g., 5 ng/mL): Prepare a working solution of this compound at a fixed concentration in 50:50 methanol/water. The optimal concentration should result in a robust signal without causing detector saturation.

  • Preparation of Calibration Standards and Quality Controls (QCs)

    • Spike appropriate volumes of the analyte working standards into blank human plasma to create an 8-10 point calibration curve.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation Example)

    • To 100 µL of a plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS Working Solution. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water/acetonitrile).

  • LC-MS/MS Analysis

    • LC System: A standard UHPLC system.

    • Column: C18 column (e.g., Zorbax SB C18).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the analyte and IS are separated from the bulk of matrix components but still co-elute.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • MRM Transitions: Optimize at least two transitions for the analyte (one for quantification, one for confirmation) and one for this compound.

  • Data Analysis

    • Integrate the peak areas for the analyte and this compound.

    • Calculate the peak area ratio (analyte area / IS area).

    • Plot the peak area ratio against the nominal concentration of the calibration standards.

    • Apply the most appropriate regression model (e.g., linear with 1/x² weighting) to generate the calibration curve.

    • Quantify unknown samples using the regression equation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing p1 Prepare Analyte & IS Stock Solutions p2 Spike Blank Matrix (Calibration Standards & QCs) p1->p2 e1 Add this compound (IS) to all samples (Standards, QCs, Unknowns) p2->e1 p3 Aliquot Unknown Plasma Samples p3->e1 e2 Protein Precipitation (e.g., with Acetonitrile) e1->e2 e3 Centrifuge & Collect Supernatant e2->e3 e4 Evaporate & Reconstitute e3->e4 a1 LC-MS/MS Analysis (MRM Mode) e4->a1 a2 Integrate Peak Areas (Analyte & IS) a1->a2 a3 Calculate Response Ratio (Analyte Area / IS Area) a2->a3 a4 Generate Calibration Curve & Quantify Samples a3->a4

Caption: Bioanalytical workflow using an internal standard.

correction_logic cluster_problem The Problem: Matrix Effects cluster_solution The Solution: SIL Internal Standard Analyte Analyte IonSource Ion Source Analyte->IonSource Matrix Co-eluting Matrix Components Matrix->IonSource Causes Ion Suppression IonSource2 Ion Source Matrix->IonSource2 Suppresses Both Equally SuppressedSignal SuppressedSignal IonSource->SuppressedSignal Result: Inconsistent & Suppressed Analyte Signal IS This compound (IS) (Co-elutes with Analyte) IS->IonSource2 Ratio Ratio IonSource2->Ratio Result: Ratio (Analyte/IS) remains constant Final Linear & Accurate Calibration Curve Ratio->Final

Caption: Logic of matrix effect correction with a SIL-IS.

References

Validation & Comparative

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an objective comparison between deuterated internal standards and other alternatives, supported by experimental data and detailed methodologies, to inform the selection of robust and reliable bioanalytical methods in line with global regulatory expectations.

Internal standards (IS) are indispensable in chromatographic methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] The ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" for their ability to co-elute with the analyte and experience identical extraction recovery and matrix effects.[2][3] This guide delves into a direct comparison of deuterated standards with their most common alternative: non-deuterated structural analogs.

Performance Under the Microscope: A Quantitative Comparison

The superiority of deuterated internal standards in mitigating matrix effects and improving data quality is evident in numerous studies.[4] The following table summarizes key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated IS.

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardExternal Standard CalibrationAcceptance Criteria (ICH M10)
Accuracy (%) 98.5 - 101.285.3 - 92.1Highly variable, prone to matrix effectsMean concentration ±15% of nominal (±20% at LLOQ)
Precision (%CV) 2.5 - 4.28.7 - 12.8>15%, often fails acceptance≤15% (≤20% at LLOQ)
Matrix Effect (%) 97.8 - 100.575.4 - 82.3Not applicable (no compensation)CV of IS-normalized matrix factor ≤15%
Selectivity High (mass difference)Potential for co-eluting interferencesProne to interference from matrix componentsNo significant interfering peaks at the retention time of the analyte and IS
Recovery (%) 78.3775.66Not applicableShould be consistent, but no specific value mandated

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

As the data indicates, deuterated internal standards consistently outperform their non-deuterated counterparts, exhibiting lower imprecision, higher accuracy, and a significantly reduced impact from matrix effects.

Experimental Protocols

To ensure the suitability of an internal standard, a thorough validation is required. Below are detailed protocols for key experiments to assess the performance of both deuterated and non-deuterated standards, based on regulatory guidelines.

Assessment of Matrix Effects

Objective: To determine if the presence of matrix components enhances or suppresses the ionization of the analyte and internal standard.

Procedure:

  • Prepare three sets of samples in at least six different sources of the biological matrix:

    • Set A (Neat Solution): Analyte and internal standard in a clean solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze the samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area in Set B) / (Peak area in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in the same analytical run (intra-run) and on at least three different days (inter-run).

  • Calculate the mean concentration, accuracy (% bias), and precision (%CV) for each QC level.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The %CV should not exceed 15% (20% for LLOQ).

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.

Procedure:

  • Obtain at least six different sources of blank biological matrix.

  • Process one set of blank samples without the addition of the analyte or internal standard to check for interfering peaks at their respective retention times.

  • Process a second set of blank samples spiked with the analyte at the LLOQ and the internal standard at its working concentration.

  • Acceptance Criteria:

    • The response of interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Procedure:

  • Prepare QC samples at low and high concentrations.

  • Expose the samples to various conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature for a period equal to or longer than the sample storage time in a study.

    • Stock Solution Stability: Stability of the analyte and IS in their stock solutions under their storage conditions.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Rationale

To further clarify the validation process and the rationale for using deuterated standards, the following diagrams illustrate the key concepts.

Mitigation_of_Matrix_Effects cluster_analyte Analyte cluster_correction Correction Analyte Analyte Ion_Source MS Ion Source Analyte->Ion_Source Matrix Matrix Components (e.g., Phospholipids) Matrix->Ion_Source Ion Suppression/ Enhancement Analyte_Signal Analyte Signal Ion_Source->Analyte_Signal Variable Signal IS_Signal IS Signal Ion_Source->IS_Signal Variable Signal Ratio Analyte / IS Ratio Analyte_Signal->Ratio Deuterated_IS Deuterated IS Deuterated_IS->Ion_Source IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Stable & Reliable

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Paricalcitol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioanalytical studies, the precise and accurate quantification of therapeutic agents is paramount. For the synthetic vitamin D analog Paricalcitol, a crucial drug in the management of secondary hyperparathyroidism in patients with chronic kidney disease, reliable analytical methods are essential. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the use of an appropriate internal standard (IS). This guide provides a comprehensive comparative analysis of Paricalcitol-D6, a deuterated analog of Paricalcitol, against other potential internal standards, underscoring its superiority in bioanalytical applications.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are indispensable in LC-MS/MS analysis for correcting variations that can occur during sample preparation and analysis. These variations may arise from inconsistencies in sample extraction, matrix effects (where components of the biological matrix interfere with the ionization of the analyte), and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring that it experiences similar variations, which are then normalized during data processing. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the most effective choice for achieving accurate and precise results.

Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the reliability of a bioanalytical method. Here, we compare the expected performance of this compound against other potential, though less ideal, internal standards.

Table 1: Comparative Performance of Internal Standards for Paricalcitol Analysis

Performance MetricThis compound (Stable Isotope-Labeled IS)Alternative Deuterated Vitamin D Analog (e.g., Vitamin D3-D3)Structurally Similar Analog (Non-Isotopically Labeled)
Co-elution with Analyte ExcellentGood to ExcellentModerate to Poor
Correction for Matrix Effect ExcellentGoodPoor
Correction for Recovery Variability ExcellentGoodPoor
Specificity HighHighModerate
Risk of Cross-Interference LowLowHigh
Overall Reliability Very HighHighLow to Moderate

Disclaimer: The data in this table is illustrative and based on established principles of bioanalytical method validation. Actual performance may vary depending on the specific experimental conditions.

As illustrated, this compound is expected to provide the most accurate and precise results due to its near-identical chemical and physical properties to the unlabeled Paricalcitol. This ensures that it behaves similarly during extraction and ionization, effectively compensating for any variations.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable bioanalytical data. Below is a detailed methodology for the quantification of Paricalcitol in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: To a 1.5 mL polypropylene tube, add 500 µL of human plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 1 ng/mL in methanol) to each tube and vortex briefly.

  • Protein Precipitation & Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Paricalcitol: [M+H]+ → fragment ion

    • This compound: [M+H+6]+ → fragment ion+6

Mandatory Visualizations

To further elucidate the context of Paricalcitol analysis and the principles of internal standardization, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Processing & Quantification MS->Data Signal Ratio (Analyte/IS) G cluster_nucleus Inside Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) (Cytosol) Paricalcitol->VDR Binds Complex Paricalcitol-VDR Complex VDR->Complex Nucleus Nucleus Complex->Nucleus Translocates to Heterodimer VDR-RXR Heterodimer Complex->Heterodimer Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response (e.g., PTH suppression) Transcription->Response

Precision and Accuracy of Paricalcitol-D6 in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Paricalcitol-D6 as an internal standard in the bioanalysis of Paricalcitol, supported by experimental data and detailed methodologies. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, ensuring the highest degree of accuracy and precision.

Performance of this compound: Inter-day and Intra-day Precision and Accuracy

A highly sensitive, specific, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Paricalcitol in human plasma, utilizing this compound as the internal standard.[1] While specific quantitative data for the precision and accuracy of the this compound internal standard itself is not typically reported, the performance of the analytical method for the analyte (Paricalcitol) serves as a direct indicator of the internal standard's efficacy in correcting for variability.

The validation of this method, conducted as per regulatory guidelines, demonstrated that the intra-day and inter-day accuracy and precision values for Paricalcitol met the stringent acceptance criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]

Table 1: Bioanalytical Method Validation Acceptance Criteria for Precision and Accuracy

ParameterAcceptance Criteria
Intra-day Precision (Repeatability) The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples at low, medium, and high concentrations. For the Lower Limit of Quantification (LLOQ), the CV should not exceed 20%.
Inter-day Precision (Intermediate Precision) The CV should not exceed 15% for QC samples at low, medium, and high concentrations over multiple days. For the LLOQ, the CV should not exceed 20%.
Accuracy The mean value should be within ±15% of the nominal concentration for QC samples at low, medium, and high concentrations. For the LLOQ, it should be within ±20% of the nominal concentration.

The successful validation of the Paricalcitol assay confirms that this compound effectively accounts for potential variations during sample preparation and analysis, leading to reliable and reproducible results.

Comparison with Alternative Internal Standards

The gold standard for internal standards in quantitative mass spectrometry is the use of stable isotope-labeled (SIL) analogs of the analyte. This compound, being a deuterated form of Paricalcitol, falls into this category.

Table 2: Comparison of Internal Standard Strategies for Paricalcitol Bioanalysis

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled This compound - Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement.- Similar extraction recovery and chemical behavior to the analyte.- High specificity, as it is chemically identical to the analyte but mass-differentiated.- Can be more expensive to synthesize.- Potential for isotopic interference if not adequately resolved by the mass spectrometer.
Non-Isotopically Labeled Analog A structurally similar but non-isotopically labeled compound- Generally less expensive than SIL standards.- May not co-elute with the analyte.- Differences in extraction recovery and ionization efficiency compared to the analyte can lead to inaccurate quantification.- May not fully compensate for matrix effects.
No Internal Standard -- Lowest cost.- Highly susceptible to variability in sample preparation and instrument response.- Prone to significant inaccuracies and lack of precision.- Not a recommended practice for regulated bioanalysis.

The use of this compound is the most scientifically sound approach for the accurate and precise quantification of Paricalcitol. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest quality data for pharmacokinetic, toxicokinetic, and other drug development studies.

Experimental Protocol: Quantification of Paricalcitol using this compound and LC-MS/MS

The following is a detailed methodology for the determination of Paricalcitol in human plasma, employing this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma, add a known amount of this compound working solution.

  • Perform liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Zorbax SB C18 or equivalent (a stable bond C18 column is suitable for robust, reversed-phase separation).

  • Mobile Phase: A suitable gradient of organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium formate) to achieve optimal separation of Paricalcitol and this compound from endogenous plasma components.

  • Flow Rate: A typical flow rate for analytical LC columns is in the range of 0.2-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected onto the column.

  • Run Time: A total chromatographic run time of approximately 6.0 minutes allows for the elution of Paricalcitol and this compound, which typically occurs at around 2.6 minutes.[1]

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is commonly used for the analysis of vitamin D analogs.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Paricalcitol and this compound to ensure unambiguous identification and quantification.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (500 µL) spike Spike with this compound plasma->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Liquid Chromatography (Zorbax SB C18) recon->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Paricalcitol / this compound) integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for the quantification of Paricalcitol.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result paricalcitol Paricalcitol extraction Extraction Variability paricalcitol->extraction matrix_effects Matrix Effects paricalcitol->matrix_effects ionization Ionization Variability paricalcitol->ionization paricalcitol_d6 This compound paricalcitol_d6->extraction paricalcitol_d6->matrix_effects paricalcitol_d6->ionization accurate_quant Accurate & Precise Quantification extraction->accurate_quant Correction by IS matrix_effects->accurate_quant Correction by IS ionization->accurate_quant Correction by IS

Caption: Role of this compound in correcting analytical variability.

References

A Comparative Guide to Paricalcitol Quantification Assays: Accuracy and Recovery Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of Paricalcitol is critical for pharmacokinetic studies, formulation analysis, and quality control. This guide provides a comparative assessment of the accuracy and recovery of two prominent analytical methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document delves into the performance characteristics of these assays, presenting a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Performance Data: Accuracy and Recovery

The accuracy of an analytical method refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery or bias. Recovery is the efficiency of the extraction process for the analyte from the biological matrix. The following tables summarize the accuracy and recovery data for Paricalcitol quantification using HPLC and LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC)

An HPLC method was validated for the determination of Paricalcitol in a pharmaceutical dosage form, demonstrating high accuracy and recovery.

Concentration LevelSpiked Concentration (µg/mL)Recovered Concentration (µg/mL)% Recovery
50%2.52.4899.2%
100%5.05.03100.6%
150%7.57.4599.3%

Data adapted from a study on a validated stability-indicating HPLC method for Paricalcitol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive LC-MS/MS method has been developed for the quantification of Paricalcitol in human plasma. While specific recovery percentages are not always detailed in publications, the intra- and inter-day accuracy and precision values for Paricalcitol met the acceptance criteria set by regulatory guidelines.[1] For bioanalytical method validation, accuracy is generally expected to be within ±15% of the nominal concentration (or ±20% at the Lower Limit of Quantification).

AnalyteMethodMatrixAccuracy (% Bias)Recovery
ParicalcitolLC-MS/MSHuman PlasmaWithin ±15%Consistent and reproducible

General acceptance criteria for bioanalytical method validation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the protocols for the HPLC and LC-MS/MS methods.

HPLC Method for Pharmaceutical Dosage Forms

This method is suitable for the determination of Paricalcitol in pharmaceutical preparations.

  • Chromatographic Conditions:

    • Column: C18 column (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 250 nm.

    • Temperature: 25°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Paricalcitol in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.6 to 10.0 µg/mL.

    • For sample preparation, dissolve the pharmaceutical dosage form in the mobile phase to obtain a theoretical Paricalcitol concentration within the calibration range.

    • Filter all solutions through a 0.45 µm filter before injection.

LC-MS/MS Method for Human Plasma

This bioanalytical method is designed for the quantification of Paricalcitol in human plasma, offering high sensitivity and specificity.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an internal standard (e.g., Paricalcitol-d6).[1]

    • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix the samples to ensure thorough mixing.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Zorbax SB C18 column.[1]

    • Mobile Phase: An isocratic mobile phase with a gradient flow.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Paricalcitol and its internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described Paricalcitol quantification assays.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Pharmaceutical Dosage Form dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (250 nm) separate->detect quantify Quantification against Calibration Curve detect->quantify report Report Results quantify->report

HPLC Quantification Workflow for Paricalcitol

LCMSMS_Workflow cluster_prep Sample Preparation (Human Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Human Plasma Sample add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) Detection ionize->detect quantify Quantification using Internal Standard Method detect->quantify report Report Results quantify->report

LC-MS/MS Bioanalytical Workflow for Paricalcitol

References

A Head-to-Head Battle for Precision: Cross-Validating LC-MS/MS and Immunoassays for Paricalcitol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive cross-validation of two prominent analytical methods for the measurement of Paricalcitol, a synthetic vitamin D analog: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. By examining their experimental protocols and performance data, this document aims to equip you with the necessary information to select the optimal method for your research and development needs.

Paricalcitol is a crucial therapeutic agent for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. While both LC-MS/MS and immunoassays are employed for this purpose, they operate on fundamentally different principles, leading to variations in their performance characteristics.

Method Performance: A Quantitative Comparison

The selection of an analytical method hinges on its performance metrics. Below is a summary of the quantitative data available for both LC-MS/MS and immunoassay methods for Paricalcitol analysis. It is important to note that a direct head-to-head comparison study using the same set of clinical samples was not publicly available at the time of this publication. The data presented is a compilation from individual validation studies.

Performance MetricLC-MS/MSImmunoassay (ELISA)
Linearity Range 10-500 pg/mL[1]Not explicitly stated in available literature
Lower Limit of Quantification (LLOQ) 10 pg/mL[1]Not explicitly stated in available literature
Intra-Assay Precision (%CV) Meets acceptance criteria (specific values not detailed)[1]<10%
Inter-Assay Precision (%CV) Meets acceptance criteria (specific values not detailed)[1]<12%
Accuracy Meets acceptance criteria (specific values not detailed)[1]Data not available
Specificity High, due to mass-based detectionPotential for cross-reactivity with metabolites

Experimental Protocols: A Look Under the Hood

Understanding the methodologies behind these techniques is crucial for appreciating their strengths and limitations.

LC-MS/MS: The Gold Standard of Specificity

Liquid Chromatography with tandem Mass Spectrometry is widely regarded as the gold standard for small molecule quantification due to its high specificity and sensitivity. The method involves a multi-step process to isolate and quantify the target analyte.

Experimental Workflow for Paricalcitol LC-MS/MS Analysis

LC-MS/MS Workflow for Paricalcitol Analysis plasma Plasma Sample extraction Liquid-Liquid Extraction (with Paricalcitol-d6 as Internal Standard) plasma->extraction chromatography Chromatographic Separation (Zorbax SB C18 column) extraction->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_spec Tandem Mass Spectrometry (MS/MS) Detection ionization->mass_spec quantification Quantification mass_spec->quantification

Figure 1: LC-MS/MS Workflow for Paricalcitol Analysis.

A validated LC-MS/MS method for Paricalcitol in human plasma involves the following key steps:

  • Sample Preparation: A liquid-liquid extraction method is used to isolate Paricalcitol and an internal standard (this compound) from 500 μL of human plasma.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A Zorbax SB C18 column is used with an isocratic mobile phase to separate Paricalcitol and its internal standard from other plasma components. The total run time is approximately 6.0 minutes, with Paricalcitol and its internal standard eluting at around 2.6 minutes.

  • Ionization and Detection: The separated compounds are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Paricalcitol and its deuterated internal standard, ensuring high specificity.

  • Quantification: The concentration of Paricalcitol in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Immunoassay: High-Throughput Screening

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often more cost-effective alternative to LC-MS/MS. These assays rely on the specific binding of antibodies to the target analyte.

General Workflow for a Paricalcitol Competitive ELISA

Competitive ELISA Workflow for Paricalcitol plate Microplate pre-coated with anti-Paricalcitol antibody sample_add Add Sample/Standard and HRP-conjugated Paricalcitol plate->sample_add incubation Incubation sample_add->incubation wash1 Wash incubation->wash1 substrate Add TMB Substrate wash1->substrate incubation2 Incubation substrate->incubation2 stop Add Stop Solution incubation2->stop read Read Absorbance at 450nm stop->read

Figure 2: Competitive ELISA Workflow for Paricalcitol.

A typical competitive ELISA protocol for Paricalcitol would involve the following steps:

  • Coating: A microplate is pre-coated with a capture antibody specific to Paricalcitol.

  • Competitive Binding: The plasma sample (containing unknown amounts of Paricalcitol) and a fixed amount of enzyme-labeled Paricalcitol (e.g., HRP-conjugated) are added to the wells. The unlabeled Paricalcitol from the sample and the labeled Paricalcitol compete for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB) is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Detection: The reaction is stopped, and the intensity of the color is measured using a microplate reader. The concentration of Paricalcitol in the sample is inversely proportional to the color intensity.

Paricalcitol's Mechanism of Action: A Signaling Pathway Overview

Paricalcitol exerts its therapeutic effect by activating the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Understanding this pathway is crucial for interpreting the clinical significance of Paricalcitol measurements.

Paricalcitol Signaling Pathway

Paricalcitol Signaling Pathway Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) Paricalcitol->VDR Binds Complex Paricalcitol-VDR-RXR Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression PTH_Suppression Suppression of Parathyroid Hormone (PTH) Synthesis and Secretion Gene_Expression->PTH_Suppression

Figure 3: Paricalcitol Signaling Pathway.

The binding of Paricalcitol to the VDR initiates a cascade of events that ultimately leads to the suppression of parathyroid hormone (PTH) synthesis and secretion. This helps to control secondary hyperparathyroidism in patients with chronic kidney disease.

Conclusion: Choosing the Right Tool for the Job

The choice between LC-MS/MS and immunoassay for Paricalcitol quantification depends on the specific requirements of the study.

  • LC-MS/MS is the method of choice when high specificity, accuracy, and the ability to distinguish between the parent drug and its metabolites are critical. Its superior selectivity makes it ideal for pharmacokinetic studies and regulatory submissions where unequivocal identification and quantification are required.

  • Immunoassays offer a high-throughput, cost-effective solution for routine monitoring and large-scale screening. However, the potential for cross-reactivity with metabolites or other structurally similar compounds is a significant consideration that must be carefully evaluated for the specific assay being used.

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and clinicians to make informed decisions and generate reliable, high-quality data in their pursuit of advancing patient care.

References

A Comparative Guide to Confirming the Isotopic Purity of Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for confirming the isotopic purity of Paricalcitol-D6, a deuterated analog of the active vitamin D compound, Paricalcitol. Ensuring high isotopic purity is critical for its use as an internal standard in pharmacokinetic studies and as a therapeutic agent itself. This document outlines the methodologies, presents comparative data, and provides detailed experimental protocols for the key analytical techniques.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired number of heavy isotopes at specific positions. For this compound, the target is to have six deuterium atoms. However, due to the statistical nature of chemical synthesis, a distribution of isotopologues (molecules with different numbers of deuterium atoms, e.g., d0 to d6) is typically present. High isotopic purity, meaning a high abundance of the d6 species and low levels of other isotopologues, is essential for the reliability and accuracy of studies utilizing this compound.

Core Analytical Techniques

The two primary methods for determining the isotopic purity of deuterated compounds like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates the deuterated compound from non-deuterated impurities and then measures the mass-to-charge ratio of the ions. High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues (d0-d6) based on their precise mass differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the degree of deuteration. Quantitative ¹H NMR can determine the amount of residual protons at the deuterated sites, while ²H NMR directly detects the deuterium atoms.

Comparative Analysis of Methods

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Isotopic distribution (relative abundance of d0-d6)Positional information of deuterium and degree of deuteration
Sensitivity Very high (picogram to femtogram levels)Lower than LC-MS (microgram to milligram levels)
Quantitation Provides relative quantitation of isotopologuesCan provide absolute quantitation with an internal standard
Throughput HighLower
Instrumentation LC system coupled with a mass spectrometer (preferably HRMS)High-field NMR spectrometer
Sample Preparation Relatively simple dissolution and dilutionRequires dissolution in a deuterated solvent

Isotopic Purity Data Comparison

The following table presents typical isotopic purity data for this compound and a common alternative deuterated standard, Succinic acid-d4. The data for this compound is illustrative of a high-purity standard, as specific batch data from a Certificate of Analysis is not publicly available.

IsotopologueThis compound (Illustrative Data)Succinic acid-d4 (Typical Purity)
d0 < 0.1%< 0.5%
d1 < 0.5%< 1.0%
d2 < 1.0%< 2.0%
d3 < 1.5%≥ 95.0%
d4 < 2.0%Not Applicable
d5 ~5.0%Not Applicable
d6 ≥ 90.0%Not Applicable
Isotopic Purity ≥ 98 atom % D ≥ 98 atom % D

Experimental Protocols

LC-MS Method for Isotopic Purity of this compound

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1 µg/mL with the mobile phase.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute Paricalcitol, for example, starting at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan from m/z 400-450.

  • Resolution: High resolution (>10,000).

  • Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d6). Integrate the peak areas for each isotopologue and calculate their relative abundance.

NMR Method for Isotopic Purity of this compound

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

2. ¹H NMR Acquisition:

  • Acquire a standard proton NMR spectrum.

  • Integrate the signals of the residual protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal in the molecule to determine the percentage of deuteration.

3. ²H NMR Acquisition:

  • Acquire a deuterium NMR spectrum.

  • The presence of signals at the expected chemical shifts confirms the positions of deuteration. The relative integrals of the deuterium signals can provide information on the distribution of deuterium at different sites.

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample onto LC C->D E Separation on C18 Column D->E F ESI Ionization E->F G High-Resolution Mass Analysis F->G H Extract Ion Chromatograms (d0-d6) G->H I Integrate Peak Areas H->I J Calculate Relative Abundance I->J K K J->K Isotopic Purity Report

Caption: Experimental workflow for LC-MS based isotopic purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Weigh this compound B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Acquire ²H NMR Spectrum B->D E Integrate Residual Proton Signals G Determine % Deuteration & Position E->G F Analyze Deuterium Signals F->G H H G->H Isotopic Purity & Structure Confirmation

Caption: Experimental workflow for NMR based isotopic purity analysis.

Conclusion

Both LC-MS and NMR spectroscopy are indispensable and complementary techniques for the comprehensive characterization of the isotopic purity of this compound. LC-MS, particularly with high-resolution instrumentation, excels at providing a detailed distribution of isotopologues, which is crucial for quality control. NMR spectroscopy is unparalleled in its ability to confirm the specific sites of deuteration and provide an independent measure of the overall isotopic enrichment. For a complete and robust assessment of isotopic purity, a combination of both techniques is highly recommended. This ensures the delivery of a well-characterized and reliable product for research and drug development.

A Comparative Guide to the Stability of Paricalcitol and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of paricalcitol and its theoretical deuterated analog. While comprehensive experimental data on a deuterated version of paricalcitol is not publicly available, this document outlines the established stability profile of paricalcitol and presents the necessary experimental protocols for a direct comparative stability study. Deuteration is a common strategy in drug development to enhance metabolic stability, which may also influence the compound's degradation profile under stress conditions.

Executive Summary

Paricalcitol, a synthetic vitamin D2 analog, is utilized in the treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1] Its stability under various stress conditions has been evaluated to ensure its quality and efficacy in pharmaceutical formulations. A deuterated analog of paricalcitol, while not commercially available, represents a potential next-generation therapeutic with improved pharmacokinetic properties. Understanding the comparative stability is crucial for the formulation development and regulatory assessment of such a candidate.

This guide details the forced degradation behavior of paricalcitol and provides the methodologies to perform a comparative analysis with a deuterated counterpart.

Data Presentation: Stability under Forced Degradation

The following table summarizes the known stability of paricalcitol under forced degradation conditions as established by validated stability-indicating HPLC methods.[2][3][4] A hypothetical comparison with a deuterated analog is included to illustrate how such data would be presented.

Disclaimer: The data for the "Deuterated Paricalcitol Analog" is hypothetical and for illustrative purposes only. Actual results would require experimental verification.

Stress ConditionReagent/ConditionDurationParicalcitol (% Degradation)Hypothetical Deuterated Paricalcitol Analog (% Degradation)Observations for Paricalcitol
Acid Hydrolysis 0.1N HCl5 days~15-20%Potentially similar or slightly lessDegradation observed with the formation of a major degradation product.[3]
Base Hydrolysis 0.1N NaOH5 days~10-15%Potentially similarSome degradation occurs.
Oxidative 3% H₂O₂7 days~20-25%Potentially similarSignificant degradation observed.
Thermal 80°C4 hours~5-10%Potentially similarRelatively stable to short-term heat exposure.
Photolytic 1.2 million lux hours25°C~5%Potentially similarStable under photolytic stress.

Experimental Protocols

A comparative stability study would involve subjecting both paricalcitol and its deuterated analog to identical stress conditions and analyzing the degradation using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Preparation of Solutions: Prepare stock solutions of paricalcitol and its deuterated analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the mixture at 80°C for 5 days. Neutralize the solution with 0.1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at 80°C for 5 days. Neutralize the solution with 0.1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 7 days, protected from light.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 4 hours. Subsequently, dissolve the sample in the mobile phase for analysis.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the parent drug from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm.

    • Column Temperature: 25°C.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products.

Mandatory Visualizations

Paricalcitol Signaling Pathway

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then modulates gene expression.

Paricalcitol_Signaling_Pathway cluster_nucleus Inside Nucleus Paricalcitol Paricalcitol VDR Vitamin D Receptor (VDR) in Cytoplasm Paricalcitol->VDR Binds to VDR_RXR_Complex VDR-RXR-Paricalcitol Complex VDR->VDR_RXR_Complex Forms complex with RXR and translocates to nucleus RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Nucleus Nucleus Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Decreased PTH) Gene_Transcription->Biological_Effects Leads to Comparative_Stability_Workflow Start Start: Obtain Paricalcitol and Deuterated Analog Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profiling) HPLC_Analysis->Data_Analysis Comparison Comparative Assessment of Stability Profiles Data_Analysis->Comparison End End: Stability Report Comparison->End

References

Navigating Regulatory Compliance: A Comparative Guide to Internal Standards in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful clinical trials. A crucial element in ensuring this integrity is the appropriate selection and use of internal standards (IS) to compensate for variability during sample analysis. This guide provides a comprehensive comparison of internal standards, aligning with the stringent guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the harmonized International Council for Harmonisation (ICH) M10 guideline.

The use of an internal standard is a fundamental requirement in quantitative bioanalysis to correct for variability in sample preparation, extraction, and instrument response.[1][2][3] Regulatory bodies like the FDA and EMA have established detailed guidelines for bioanalytical method validation, with a strong emphasis on the role and performance of the internal standard.[4][5] The recently implemented ICH M10 guideline further harmonizes these requirements to streamline global drug development.

Comparing Internal Standard Performance: A Data-Driven Approach

The choice of an internal standard significantly impacts the accuracy and precision of bioanalytical data. The two primary types of internal standards used are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs. SIL-IS are considered the "gold standard" as they are chemically identical to the analyte and exhibit very similar behavior during sample processing and analysis. Structural analogs, while a viable alternative when a SIL-IS is unavailable, may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.

The following tables summarize the key performance parameters and acceptance criteria for bioanalytical method validation as stipulated by regulatory guidelines.

Validation Parameter ICH M10 Guideline Recommendation Typical Acceptance Criteria Performance with SIL-IS Performance with Structural Analog IS
Accuracy Determine the closeness of measured concentrations to nominal concentrations.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).High accuracy due to close tracking of the analyte.Can be accurate, but may be more susceptible to matrix effects and extraction variability.
Precision Measure the reproducibility of the measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).High precision due to consistent compensation for variability.Precision can be acceptable but may be lower than with a SIL-IS.
Selectivity & Specificity Differentiate the analyte and IS from endogenous components and other interferences.Response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.Excellent selectivity due to unique mass-to-charge ratio.Good selectivity, but potential for co-eluting interferences.
Matrix Effect Evaluate the influence of matrix components on the ionization of the analyte and IS.The matrix factor should be consistent across at least 6 lots of matrix.Minimal and consistent matrix effect due to co-elution and identical ionization properties.Can exhibit differential matrix effects compared to the analyte, impacting accuracy.
Recovery Assess the efficiency of the extraction process.Consistent, precise, and reproducible recovery for both analyte and IS.Highly consistent recovery with the analyte.Recovery may differ from the analyte, leading to variability.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions.Mean concentration of stability QC samples should be within ±15% of the nominal concentration.Tracks analyte stability effectively.May have different stability profile than the analyte.

Key Experimental Protocols for Internal Standard Validation

Detailed and robust experimental protocols are essential for validating a bioanalytical method and demonstrating the suitability of the chosen internal standard. Below are representative protocols for critical validation experiments based on regulatory guidelines.

Protocol 1: Accuracy and Precision Determination

Objective: To determine the accuracy and precision of the bioanalytical method across the calibration range.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3 times the LLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Data Analysis: Calculate the accuracy (as percent bias from the nominal concentration) and precision (as percent coefficient of variation, %CV) for each QC level.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

Protocol 2: Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Source Matrix: Obtain at least six different lots of the specific biological matrix (e.g., human plasma).

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Analyte and IS in a clean solvent.

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.

  • Analyze Samples: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor: The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the neat solution (Set 1).

  • Acceptance Criteria: The CV of the matrix factor across the different lots of matrix should be ≤ 15%.

Visualizing Workflows and Decision-Making

To provide a clearer understanding of the processes involved in selecting and validating an internal standard, the following diagrams illustrate key workflows and logical relationships.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Aliquot Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Caption: Decision tree for selecting an appropriate internal standard.

References

Establishing the Limit of Detection and Quantification for Paricalcitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods for the quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of different analytical techniques for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Paricalcitol, a synthetic vitamin D analog used in the management of secondary hyperparathyroidism.

This document summarizes quantitative data from various studies, presents detailed experimental protocols, and offers a visual workflow for the determination of these critical analytical parameters. The information herein is intended to assist in the selection and implementation of appropriate analytical methodologies for Paricalcitol analysis in both pharmaceutical formulations and biological matrices.

Comparative Analysis of Analytical Methods

The determination of LOD and LOQ for Paricalcitol has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method often depends on the matrix (pharmaceutical dosage form vs. biological fluid) and the required sensitivity. A summary of reported LOD and LOQ values from different methods is presented in the table below.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC with Diode Array DetectionPharmaceutical Dosage Form0.6 mg/L0.2 mg/L[1][2]
Reverse-Phase Liquid ChromatographyBulk Drug and Impurities0.001 ppm (0.001 mg/L)0.002 ppm (0.002 mg/L)[3]
LC-MS/MSHuman PlasmaNot explicitly stated20 pg/mL[4]
LC-ESI-MS/MSHuman PlasmaNot explicitly stated10 pg/mL (as part of a linear range)[5]

Note: The significant differences in LOD and LOQ values reflect the varying sensitivity of the detection methods and the complexity of the sample matrix. LC-MS/MS methods offer substantially higher sensitivity, making them suitable for pharmacokinetic studies in biological fluids where concentrations are expected to be very low.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from published studies.

Stability-Indicating HPLC Method for Pharmaceutical Dosage Forms

This method is suitable for the determination of Paricalcitol in pharmaceutical dosage forms.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Stationary Phase: C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 25°C.

  • LOD and LOQ Determination: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The study reported an LOD of 0.6 mg/L and an LOQ of 0.2 mg/L.

Reverse-Phase Liquid Chromatographic Method for Bulk Drug and Related Substances

This gradient method is designed for the determination of Paricalcitol and its related impurities in the bulk drug.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Stationary Phase: Altima C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: A mixture of water and Acetonitrile (85:15, v/v).

  • Mobile Phase B: Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • LOD and LOQ Determination: The LOD and LOQ were established by diluting known concentrations of Paricalcitol until the signal-to-noise ratios were approximately 3:1 for LOD and 10:1 for LOQ. The reported LOD was 0.001 ppm and the LOQ was 0.002 ppm.

LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive method is employed for pharmacokinetic studies of Paricalcitol in human plasma.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Stationary Phase: Zorbax SB C18 column.

  • Mobile Phase: Isocratic mobile phase with a gradient flow.

  • Run Time: 6.0 minutes.

  • Quantification: A linear response was established in the concentration range of 10-500 pg/mL. While the study does not explicitly state the LOD, the lower end of the linear range (10 pg/mL) can be considered the Lower Limit of Quantification (LLOQ).

Workflow for Establishing LOD and LOQ

The following diagram illustrates a general workflow for the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) for an analytical method, which is applicable to the analysis of Paricalcitol.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_lod Limit of Detection (LOD) Determination cluster_loq Limit of Quantification (LOQ) Determination cluster_validation Validation A Develop Analytical Method (e.g., HPLC, LC-MS/MS) B Prepare Standard Solutions of Paricalcitol A->B C Prepare Blank Samples (Matrix without analyte) A->C G Analyze Low Concentration Spiked Samples B->G D Analyze Blank Samples (n≥10) C->D E Calculate Standard Deviation of the Blank (σ) D->E F Determine LOD (e.g., LOD = 3.3 * σ / S) E->F J Confirm LOD and LOQ through further experiments F->J H Assess Precision and Accuracy (%RSD, Recovery) G->H I Determine LOQ (e.g., LOQ = 10 * σ / S or lowest concentration meeting criteria) H->I I->J

Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

This guide provides a foundational understanding of the analytical methodologies available for the determination of Paricalcitol's LOD and LOQ. For regulatory submissions and quality control purposes, it is essential to follow the specific guidelines outlined by relevant authorities such as the International Council for Harmonisation (ICH). The selection of the most appropriate method will be dictated by the specific application, required sensitivity, and the nature of the sample matrix.

References

Benchmarking Paricalcitol assay performance against published methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published analytical methods for the quantification of paricalcitol, a synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism. The performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods are benchmarked to aid researchers in selecting the most appropriate assay for their specific needs.

Mechanism of Action of Paricalcitol

Paricalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid glands, intestines, and kidneys.[1][2] This interaction leads to the selective activation of Vitamin D responsive pathways. The binding of the paricalcitol-VDR complex to specific DNA sequences, known as Vitamin D Response Elements (VDREs), modulates the transcription of target genes.[1] A key therapeutic outcome is the suppression of parathyroid hormone (PTH) synthesis and secretion, addressing the hallmark of secondary hyperparathyroidism.[1][2]

Paricalcitol_Signaling_Pathway cluster_cell Target Cell Paricalcitol Paricalcitol VDR VDR Paricalcitol->VDR Binds VDR_RXR_Complex VDR/RXR Heterodimer VDR->VDR_RXR_Complex Forms complex with RXR RXR RXR->VDR_RXR_Complex VDRE Vitamin D Response Element VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Biological_Response Biological Response (e.g., PTH Suppression) Gene_Transcription->Biological_Response

Caption: Paricalcitol signaling pathway.

Quantitative Assay Performance

The selection of an appropriate assay for paricalcitol quantification is critical for pharmacokinetic studies, drug monitoring, and quality control. The following tables summarize the performance characteristics of published HPLC and LC-MS/MS methods.

Table 1: Performance of HPLC Methods for Paricalcitol Quantification

ParameterMethod 1Method 2
Principle Stability-indicating HPLC with DADReverse-phase HPLC
Matrix Pharmaceutical Dosage FormBulk Drug and Impurities
Linearity Range 0.6 - 10.0 mg/L0.002 - 0.1 mg/mL
Correlation Coefficient (r) 0.9989Not explicitly stated
Precision (%RSD) < 3.5% (repeatability & intermediate)Not explicitly stated for paricalcitol alone
Accuracy (% Recovery) > 95%Not explicitly stated for paricalcitol alone
Limit of Detection (LOD) 0.2 mg/LNot explicitly stated
Limit of Quantification (LOQ) 0.6 mg/L0.0020 ppm (for linearity)
Reference

Table 2: Performance of LC-MS/MS Methods for Paricalcitol Quantification

ParameterMethod 1
Principle LC-ESI-MS/MS
Matrix Human Plasma
Linearity Range 10 - 500 pg/mL
Correlation Coefficient (r) Not explicitly stated
Precision (%RSD) Meets regulatory acceptance criteria
Accuracy (% Bias) Meets regulatory acceptance criteria
Limit of Quantification (LLOQ) 10 pg/mL
Internal Standard Paricalcitol-d6
Reference

Discussion of Assay Methodologies

High-Performance Liquid Chromatography (HPLC) methods offer a robust and reliable approach for the quantification of paricalcitol, particularly in pharmaceutical formulations. These methods demonstrate good linearity, precision, and accuracy for determining the concentration of the active pharmaceutical ingredient and its related substances.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of paricalcitol in biological matrices such as human plasma. The high sensitivity and specificity of LC-MS/MS, with a reported lower limit of quantification of 10 pg/mL, make it ideal for pharmacokinetic and bioequivalence studies where circulating drug levels are low. The use of a stable isotope-labeled internal standard, such as this compound, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Immunoassays (ELISA) : While no specific performance data for a commercial paricalcitol ELISA kit was identified in the reviewed literature, immunoassays are a common platform for drug quantification. They can offer high throughput and ease of use. However, for small molecules like paricalcitol, potential challenges include cross-reactivity with metabolites or other structurally similar compounds, which could affect accuracy. Any ELISA method would require rigorous validation to assess its specificity, precision, and accuracy against a reference method like LC-MS/MS.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the determination of paricalcitol in pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile-water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: Diode Array Detector (DAD) at 250 nm

  • Standard Preparation:

    • Prepare a stock solution of paricalcitol reference standard in the mobile phase.

    • Generate a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.6 to 10.0 mg/L).

  • Sample Preparation:

    • Dilute the pharmaceutical dosage form with the mobile phase to achieve a concentration within the calibration range.

  • Analysis:

    • Inject equal volumes of the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of paricalcitol in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for Human Plasma

This protocol is based on a highly sensitive method for the quantification of paricalcitol in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add the internal standard (this compound).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18

    • Mobile Phase: Isocratic mobile phase with a gradient flow.

    • Run Time: 6.0 minutes

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for paricalcitol and the internal standard.

  • Quantification:

    • A linear response function is established for concentrations ranging from 10-500 pg/mL in human plasma.

    • The ratio of the peak area of paricalcitol to that of the internal standard is used for quantification.

Experimental_Workflow cluster_hplc HPLC Workflow cluster_lcms LC-MS/MS Workflow HPLC_Sample_Prep Sample Preparation (Dilution) HPLC_Analysis HPLC-DAD Analysis HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Data Analysis (Calibration Curve) HPLC_Analysis->HPLC_Data HPLC_Result Quantification HPLC_Data->HPLC_Result LCMS_Sample_Prep Sample Preparation (LLE & IS Spiking) LCMS_Analysis LC-MS/MS Analysis LCMS_Sample_Prep->LCMS_Analysis LCMS_Data Data Analysis (Peak Area Ratio) LCMS_Analysis->LCMS_Data LCMS_Result Quantification LCMS_Data->LCMS_Result

Caption: General experimental workflows.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds, such as Paricalcitol-D6, are critical components of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with this compound. The Safety Data Sheet (SDS) for Paricalcitol indicates that it is a potent compound with significant health hazards. Paricalcitol is classified as fatal if swallowed and toxic in contact with skin.[1][2][3] It is also suspected of causing cancer and damaging fertility or the unborn child.[1][2] Although the SDS for this compound states it is not a hazardous substance or mixture, it is best practice to handle it with the same precautions as its non-deuterated counterpart due to its structural similarity and the potent nature of the parent compound. Therefore, this compound waste should be treated as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecification
Hand Protection Protective gloves.
Eye Protection Safety goggles with side-shields.
Skin and Body Impervious clothing to prevent skin contact.
Respiratory A suitable respirator should be used.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this chemical be disposed of down the drain.

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.

  • Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions. It should be kept separate from acids and strong oxidizers.

2. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with the chemical. The container must be in good condition with no cracks or leaks.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Chemical abbreviations are not acceptable.

3. Waste Storage:

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a designated, secure, and well-ventilated area away from incompatible materials.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear full personal protective equipment before attempting to clean the spill.

  • Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate the spill surface by scrubbing with alcohol.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.

  • The rinsate from this process must be collected and treated as hazardous waste.

  • After triple-rinsing, the container can be disposed of in the regular trash, ensuring that the label has been defaced.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal service.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound as Hazardous Waste A->B C Select a Compatible, Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Transfer Waste into Labeled Container D->E F Seal Container Tightly E->F S1 Evacuate and Ventilate Area E->S1 If Spill Occurs G Store in Designated Secure Area F->G H Arrange for Professional Hazardous Waste Disposal G->H S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material into Hazardous Waste Container S2->S3 S3->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Paricalcitol-D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Paricalcitol-D6. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The following personal protective equipment is recommended to be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWith side-shields to protect from splashes.
Hand Protection Protective GlovesChemical-resistant nitrile or neoprene gloves are suitable.
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Suitable RespiratorTo be used in areas with inadequate ventilation or when dust/aerosols may be generated.

Source: MedchemExpress Safety Data Sheet[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and ensure the integrity of the experiment. Always work in a well-ventilated area, preferably within a fume hood.[1]

Operational Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_setup 2. Prepare Work Area (Ensure ventilation, gather materials) prep_ppe->prep_setup handle_weigh 3. Weigh Compound (Use ventilated enclosure) prep_setup->handle_weigh Proceed to handling handle_dissolve 4. Dissolve/Handle Compound (Avoid dust and aerosol formation) handle_weigh->handle_dissolve cleanup_decon 5. Decontaminate Surfaces & Equipment (Use alcohol) handle_dissolve->cleanup_decon Proceed to cleanup cleanup_dispose 6. Dispose of Waste (Follow institutional guidelines) cleanup_decon->cleanup_dispose cleanup_remove_ppe 7. Remove PPE cleanup_dispose->cleanup_remove_ppe

Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Source: MedchemExpress Safety Data Sheet

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorption: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.

  • Decontamination: Scrub surfaces and equipment that came into contact with the substance with alcohol.

  • Disposal: Dispose of all contaminated materials according to institutional and local regulations.

Disposal of Unused Material and Waste:

All waste materials, including empty containers and contaminated absorbents, should be disposed of in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.

References

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